molecular formula C5H3ClIN B048283 3-Chloro-4-iodopyridine CAS No. 77332-79-7

3-Chloro-4-iodopyridine

カタログ番号: B048283
CAS番号: 77332-79-7
分子量: 239.44 g/mol
InChIキー: SQXBYRRNGPVSAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-iodopyridine is a highly versatile and valuable halogenated heteroaromatic building block designed for advanced chemical synthesis and drug discovery research. Its distinct molecular structure, featuring both chloro and iodo substituents on the pyridine ring, provides orthogonal reactivity that is essential for constructing complex molecular architectures. The iodine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of a wide range of aryl, alkenyl, alkynyl, and other functional groups at the C4 position. Concurrently, the chlorine atom at the C3 position offers a site for subsequent nucleophilic aromatic substitution (SNAr) with a variety of nitrogen, oxygen, and sulfur-based nucleophiles, or can participate in alternative catalytic cycles. This bifunctional reactivity makes this compound an indispensable scaffold in medicinal chemistry for the synthesis of targeted small molecule inhibitors, in material science for the development of organic electronic materials, and in agrochemical research. Its primary research value lies in its role as a key intermediate for the rapid exploration of structure-activity relationships (SAR) and the development of novel compounds with potential biological activity. Researchers utilize this compound to create diverse pyridine-based libraries, aiming to modulate pharmacokinetic properties and enhance binding affinity in therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBYRRNGPVSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504043
Record name 3-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77332-79-7
Record name 3-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-4-iodopyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-iodopyridine: Synthesis, Reactivity, and Applications for Research Professionals

Introduction

This compound is a versatile and highly functionalized heterocyclic building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique electronic and steric properties, stemming from the presence of both a chlorine and an iodine atom on the pyridine scaffold, make it an invaluable intermediate for the construction of complex molecular architectures.[1][2] The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization, providing a powerful tool for synthetic chemists. This guide offers a comprehensive overview of this compound, detailing its properties, synthesis, key reactions, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

IdentifierValue
CAS Number 77332-79-7[1][2][3][4][5]
Molecular Formula C₅H₃ClIN[1][2][4]
Molecular Weight 239.44 g/mol [1][2][4]
Appearance White to light yellow or light orange powder/crystal[1][2][3]
Melting Point 105 - 109 °C[1][2][3]
Purity Typically ≥ 98% (by GC)[1][3]
PubChem CID 12602200[1][2]
InChIKey SQXBYRRNGPVSAU-UHFFFAOYSA-N[6]
Solubility Good solubility in common organic solvents[1][2]

Synthesis of this compound

The most common and efficient synthesis of this compound proceeds via a directed ortho-metalation of 3-chloropyridine, followed by quenching with an iodine source. This method leverages the directing effect of the chloro substituent and the nitrogen atom in the pyridine ring to achieve regioselective iodination at the C4 position.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps Reactant1 3-Chloropyridine Step1 1. Deprotonation: 3-Chloropyridine in THF at -75 °C Reactant1->Step1 Reactant2 LDA (Lithium Diisopropylamide) Step2 2. Addition of LDA: Forms a lithiated intermediate Reactant2->Step2 Reactant3 Iodine (I₂) Step3 3. Iodination: Addition of I₂ to the reaction mixture Reactant3->Step3 Step1->Step2 Step2->Step3 Step4 4. Quench & Extraction: Quench with ice water, extract with ethyl acetate Step3->Step4 Product This compound Step4->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound from 3-chloropyridine.[5]

  • Preparation: To a solution of 3-chloropyridine (1.0 g, 8.88 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert atmosphere (e.g., argon), cool the mixture to -75 °C using a dry ice/acetone bath.

  • Metalation: Slowly add lithium diisopropylamide (LDA) (5.9 mL of a 1.5 M solution, 8.88 mmol) to the cooled solution. The causality behind using LDA is its strong, non-nucleophilic basicity, which enables the deprotonation of the pyridine ring at the C4 position without competing nucleophilic attack. Stir the reaction mixture at -75 °C for 4 hours to ensure complete formation of the lithiated intermediate.

  • Iodination: Add a solution of iodine (2.2 g, 8.88 mmol) in THF to the reaction mixture. The iodine acts as an electrophile, reacting with the lithiated pyridine to form the C-I bond. Continue stirring at -75 °C for an additional hour.

  • Work-up and Isolation: Quench the reaction by carefully adding ice water at -70 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C4 position is significantly more reactive than the carbon-chlorine bond at the C3 position, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position while leaving the C3 position available for subsequent transformations.

Key Reaction Pathways

Reactivity_Diagram cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions substance {this compound | C4-I (Reactive Site 1) | C3-Cl (Reactive Site 2)} Suzuki Suzuki Coupling + Boronic Acid/Ester (C-C Bond Formation) substance:s->Suzuki Pd Catalyst, Base Stille Stille Coupling + Organostannane (C-C Bond Formation) substance:s->Stille Pd Catalyst Sonogashira Sonogashira Coupling + Terminal Alkyne (C-C Bond Formation) substance:s->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig + Amine/Amide (C-N Bond Formation) substance:s->Buchwald Pd Catalyst, Base

Caption: Major cross-coupling reactions involving the C4-I bond.

This regioselective reactivity makes this compound an ideal substrate for building complex, multi-substituted pyridine derivatives.[1][2] It is extensively used in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups.[1][7]

Applications in Drug Discovery and Materials Science

The ability to construct complex, functionalized pyridines makes this compound a valuable intermediate in several high-value research areas.

  • Pharmaceutical Development : This compound is a key building block in the synthesis of biologically active molecules.[1][2] Many chlorinated compounds are found in FDA-approved drugs.[8] The pyridine scaffold is a common feature in many pharmaceuticals, and this intermediate is particularly useful in developing novel antiviral and anticancer agents.[1][2][7] For example, substituted pyridines derived from similar halogenated precursors are used to design potent kinase inhibitors, which are crucial in cancer therapy.[7][9]

  • Agrochemicals : It serves as an intermediate in the formulation of modern agrochemicals, including herbicides and pesticides, where the specific substitution pattern on the pyridine ring is crucial for biological efficacy.[1]

  • Material Science : The compound is employed in the creation of advanced organic materials, such as polymers and coatings.[1][9] The introduction of this functionalized pyridine unit can enhance properties like thermal stability, durability, and electronic conductivity.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.

GHS Hazard Information
HazardDescriptionPrecautionary Statements
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[10]P261, P280, P301+P312, P302+P352, P304+P340[11][12]
Skin Irritation H315: Causes skin irritation.[10]P280, P302+P352, P332+P313[12]
Eye Irritation H319: Causes serious eye irritation.[10]P280, P305+P351+P338, P337+P313[12]
Respiratory Irritation H335: May cause respiratory irritation.[10]P261, P271, P304+P340, P312[11]
Handling and Storage Recommendations
  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][11] For operations that may generate dust, respiratory protection should be used.[10]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][11] Keep away from strong oxidizing agents and strong acids.[10]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[10][12]

Conclusion

This compound is a strategically important heterocyclic compound with broad applicability in modern chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for selective functionalization via cross-coupling reactions make it an indispensable tool for researchers. From the development of life-saving pharmaceuticals to the creation of advanced materials, this compound will continue to be a key intermediate for innovation in the chemical sciences.

References

A Technical Guide to the Regioselective Synthesis of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Directed ortho-Metalation Strategies for Researchers and Drug Development Professionals

Executive Summary

3-Chloro-4-iodopyridine is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern allows for versatile downstream functionalization, making it a valuable intermediate for developing novel therapeutic agents and advanced materials.[1][2] This guide provides a comprehensive technical overview of the most reliable and regioselective method for synthesizing this compound from the readily available starting material, 3-chloropyridine. The core focus is on the Directed ortho-Metalation (DoM) strategy, a powerful tool for C-H functionalization. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic introduction of halogen substituents onto this ring system provides synthetic handles for elaboration via modern cross-coupling reactions. This compound, in particular, offers two distinct reactive sites. The iodine at the C4 position is readily displaced in transition metal-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, while the chlorine at the C3 position offers a more robust site for later-stage modifications. This orthogonal reactivity makes it an invaluable synthon for building molecular complexity. Its applications are widespread, serving as a key intermediate in the development of antiviral, anticancer, and neurological drugs.[1][2]

Synthetic Landscape: Choosing the Right Path to C4 Iodination

While several methods exist for the iodination of aromatic systems, the synthesis of this compound presents a significant challenge in regioselectivity. The electronic properties of the pyridine ring and the influence of the existing chloro-substituent complicate straightforward electrophilic aromatic substitution.

  • Electrophilic Iodination: Direct iodination of 3-chloropyridine using common electrophilic reagents (e.g., I₂, NIS) would likely result in a mixture of isomers with poor selectivity for the desired C4 product. The pyridine nitrogen deactivates the ring towards electrophilic attack, and the directing effects are not sufficiently strong to favor a single product. Reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) in the presence of a strong acid can iodinate aromatic compounds, but achieving high regioselectivity on a deactivated and substituted pyridine is challenging.[3]

  • Directed ortho-Metalation (DoM): This strategy emerges as the superior method. DoM utilizes a directing group to position a strong base, typically a lithium amide, to deprotonate a specific adjacent C-H bond. In the case of 3-chloropyridine, the pyridine nitrogen atom is the primary directing element, guiding metalation to the adjacent C2 and C4 positions. The chloro-substituent at C3 sterically hinders the C2 position and electronically favors deprotonation at C4, leading to excellent regioselectivity.[4][5] This approach transforms a relatively inert C-H bond into a reactive organometallic species, which can then be trapped with an electrophile, such as iodine, to yield the desired product with high precision.

The Core Synthesis: Directed ortho-Metalation (DoM)

The most efficient and regioselective synthesis of this compound from 3-chloropyridine is achieved via a Directed ortho-Metalation-iodination sequence.

Mechanistic Principles

The reaction proceeds through the formation of a transient 3-chloro-4-lithiopyridine intermediate. The choice of base is critical; hindered lithium amides such as Lithium Diisopropylamide (LDA) are ideal. Unlike organolithium reagents like n-BuLi, which can act as nucleophiles and add to the pyridine C=N bond, LDA is a non-nucleophilic, strong base, ensuring clean deprotonation.[4][6]

The mechanism involves:

  • Coordination: The lithium atom of LDA coordinates to the basic pyridine nitrogen.

  • Directed Deprotonation: This coordination brings the bulky amide base into proximity of the C4 proton, facilitating its abstraction. The acidity of the C4 proton is enhanced by the inductive effect of the adjacent chlorine atom.

  • Formation of the Lithiated Intermediate: A stable 3-chloro-4-lithiopyridine species is formed. This step is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition.

  • Electrophilic Quench: The highly nucleophilic lithiated intermediate reacts rapidly with molecular iodine (I₂) to form the C-I bond, yielding the final product.

DoM_Mechanism Start 3-Chloropyridine + LDA Intermediate Lithiation at -78°C in THF Start->Intermediate Coordination & Deprotonation Lithiated 3-Chloro-4-lithiopyridine Intermediate Intermediate->Lithiated Quench Electrophilic Quench with I₂ Lithiated->Quench Product This compound Quench->Product

Caption: Directed ortho-Metalation (DoM) workflow for synthesis.

Key Experimental Parameters and Rationale
ParameterRecommendedRationale
Starting Material 3-ChloropyridineCommercially available and stable precursor.[7][8]
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic hindered base prevents side reactions like addition to the pyridine ring, ensuring clean deprotonation.[4][5][9]
Solvent Anhydrous Tetrahydrofuran (THF)Apolar, aprotic solvent is essential for the stability of the organolithium intermediates and solvates the lithium species. Must be rigorously dried.
Temperature -78 °C (Dry Ice/Acetone Bath)Crucial for kinetic control, ensuring regioselectivity at the C4 position and maintaining the stability of the highly reactive lithiated intermediate.[4]
Iodinating Agent Iodine (I₂)A readily available and effective electrophile for quenching the lithiated pyridine. A solution in anhydrous THF is typically used.
Atmosphere Inert (Argon or Nitrogen)Strictly required to prevent quenching of the highly reactive organolithium intermediate by atmospheric oxygen or moisture.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the ortho-lithiation of halopyridines.[5] Researchers should perform their own risk assessment before proceeding.

Materials and Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes for liquid transfer

  • Dry ice/acetone bath

Reagents:

  • 3-Chloropyridine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene, 1.1 eq)

  • Iodine (I₂) (1.1 eq)

Procedure:

  • Reaction Setup: An oven-dried three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is charged with 3-chloropyridine (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: LDA solution (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically develops a deep red or brown color, indicating the formation of the lithiated species. The mixture is stirred at -78 °C for 1 hour.

  • Preparation of Iodine Solution: In a separate dry flask under an inert atmosphere, iodine crystals (1.1 eq) are dissolved in anhydrous THF.

  • Electrophilic Quench: The solution of iodine in THF is added dropwise to the reaction mixture at -78 °C. The characteristic color of the lithiated species will dissipate. The reaction is allowed to stir for another 30 minutes at -78 °C.

  • Workup: The reaction is slowly warmed to room temperature. It is then carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by the addition of water.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or recrystallization to afford this compound as a solid.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Setup - Dry 3-neck flask - Add 3-Chloropyridine - Dissolve in anhydrous THF cool 2. Cool to -78 °C (Dry Ice/Acetone) setup->cool add_lda 3. Add LDA (1.1 eq) - Dropwise, keep T < -70°C - Stir 1h @ -78°C cool->add_lda add_iodine 4. Add I₂ solution (1.1 eq) - Dropwise @ -78°C - Stir 30 min add_lda->add_iodine quench 5. Quench - Warm to RT - Add aq. Na₂S₂O₃ add_iodine->quench extract 6. Extract - Use Ethyl Acetate - Wash with brine quench->extract purify 7. Purify - Dry (Na₂SO₄) - Concentrate - Column Chromatography extract->purify

References

A Technical Guide to the Solubility of 3-Chloro-4-iodopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-chloro-4-iodopyridine, a key building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By synthesizing information on the physicochemical properties of this compound, the principles of solubility, and established experimental methodologies, this document serves as an essential resource for scientists and drug development professionals.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound of significant interest in organic synthesis.[1][2] Its unique substitution pattern, featuring both a chlorine and an iodine atom on the pyridine ring, makes it a valuable precursor for a variety of chemical transformations, including cross-coupling reactions.[2] This reactivity profile has led to its widespread use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding the solubility of this compound in organic solvents is paramount for its effective use in these applications, as it directly impacts reaction kinetics, purification strategies, and formulation development. While some suppliers describe it as having "good solubility in organic solvents," this guide will delve deeper into the scientific principles that govern this property and provide actionable protocols for its quantitative assessment.[1][2]

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₃ClIN[2]
Molecular Weight 239.44 g/mol [2]
Appearance White to light yellow to light orange powder to crystal[3]
Melting Point 105 - 109 °C[2]
Physical State at 20°C Solid[3]

The solid-state nature of this compound at room temperature necessitates the dissolution in a suitable solvent for most chemical reactions. Its relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the overall molecular geometry.

The pyridine ring itself is a polar, aromatic heterocycle due to the presence of the nitrogen atom.[5][6][7] This nitrogen atom has a lone pair of electrons that is not delocalized into the aromatic system, making pyridine basic and capable of forming hydrogen bonds.[6] The presence of halogen substituents, chlorine and iodine, further influences the electronic properties and polarity of the this compound molecule. Both chlorine and iodine are electronegative, creating dipole moments within the molecule.

The overall process of dissolution can be understood through the thermodynamics of the process, which involves three key enthalpy changes[8][9][10]:

  • Enthalpy of solute-solute interaction (ΔH₁): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH₁ > 0).

  • Enthalpy of solvent-solvent interaction (ΔH₂): The energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute. This is also an endothermic process (ΔH₂ > 0).

  • Enthalpy of solute-solvent interaction (ΔH₃): The energy released when the solute molecules interact with the solvent molecules. This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution (ΔHsolution) is the sum of these three enthalpy changes: ΔHsolution = ΔH₁ + ΔH₂ + ΔH₃. For a substance to dissolve, the energy released from solute-solvent interactions should ideally compensate for the energy required to break the solute-solute and solvent-solvent interactions.

G cluster_0 Dissolution Process Solute (solid) Solute (solid) Separated Solute Molecules Separated Solute Molecules Solute (solid)->Separated Solute Molecules ΔH₁ > 0 (Endothermic) Solvent (liquid) Solvent (liquid) Separated Solvent Molecules Separated Solvent Molecules Solvent (liquid)->Separated Solvent Molecules ΔH₂ > 0 (Endothermic) Solution Solution Separated Solute Molecules->Solution ΔH₃ < 0 (Exothermic) Separated Solvent Molecules->Solution

Predicted Solubility of this compound in Common Organic Solvents

Based on the structural features of this compound, we can predict its likely solubility in various classes of organic solvents.

Polar Aprotic Solvents
  • Examples: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate.

  • Prediction: High solubility is expected. These solvents possess dipole moments that can engage in dipole-dipole interactions with the polar C-Cl and C-I bonds, as well as the pyridine ring of this compound. The absence of acidic protons in these solvents prevents unwanted reactions with the basic pyridine nitrogen. For a structurally related compound, chloro-4-iodopyridine-3-carboxaldehyde, slight solubility in DMSO has been noted.[11]

Polar Protic Solvents
  • Examples: Methanol, Ethanol, Isopropanol, Water.

  • Prediction: Moderate to good solubility is likely, particularly in alcohols. Polar protic solvents can interact with the lone pair of electrons on the pyridine nitrogen through hydrogen bonding. The parent compound, pyridine, is miscible with water and soluble in ethanol.[5][6][7] However, the increased molecular weight and the presence of the large, less polarizable iodine atom in this compound may reduce its solubility in water compared to pyridine. For chloro-4-iodopyridine-3-carboxaldehyde, slight solubility in methanol has been observed.[11]

Nonpolar Solvents
  • Examples: Hexane, Toluene, Diethyl ether, Dichloromethane.

  • Prediction: Lower solubility is anticipated. While the halogen atoms can participate in van der Waals interactions, the overall polarity of this compound suggests that it will be less soluble in nonpolar solvents compared to polar solvents. However, some solubility in moderately polar solvents like dichloromethane and diethyl ether is expected due to dipole-induced dipole interactions.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines a standard protocol for the quantitative determination of the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G A Equilibrium Solubility (Shake-Flask Method) B Add excess this compound to a known volume of solvent A->B C Equilibrate at a constant temperature with agitation B->C D Allow solid to settle C->D E Withdraw supernatant and filter to remove undissolved solid D->E F Quantify the concentration of This compound in the filtrate E->F G HPLC or UV-Vis Spectrophotometry F->G

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Inject the filtered sample solution into the HPLC and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.

      • Dilute the filtered sample solution with a known factor to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and calculate the concentration of the original saturated solution.

Safety and Handling

As with any chemical compound, it is imperative to consult the Safety Data Sheet (SDS) for this compound before handling.[12][13][14][15] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While a definitive, publicly available database of the quantitative solubility of this compound in organic solvents is currently lacking, this technical guide provides a comprehensive framework for researchers to approach this critical aspect of its application. By understanding the underlying principles of solubility and employing rigorous experimental techniques, scientists can accurately determine the solubility of this important building block in solvents relevant to their specific research needs. This knowledge is fundamental to optimizing reaction conditions, developing efficient purification methods, and ultimately, advancing the fields of drug discovery and materials science.

References

The Strategic deployment of 3-Chloro-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the intricate landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and key intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic building blocks, 3-Chloro-4-iodopyridine has emerged as a compound of significant interest, offering a unique combination of reactivity and positional functionalization that is highly sought after by researchers and drug development professionals.[1] This technical guide aims to provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, delving into its synthetic utility, its role in the construction of privileged scaffolds, and its contribution to the development of innovative drug candidates.

The core strength of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 4-position is significantly more labile and susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond at the 3-position. This inherent difference in reactivity allows for selective and sequential functionalization of the pyridine ring, a critical feature for the modular and efficient synthesis of complex molecular architectures.[2] This guide will elucidate how this unique chemical personality is exploited in key synthetic transformations that are the bedrock of modern drug discovery.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C5H3ClINTCI AMERICA
Molecular Weight 239.44 g/mol TCI AMERICA
Appearance White to light yellow to light orange powder/crystalTCI AMERICA
Melting Point 105.0 to 109.0 °CTCI AMERICA
Purity >98.0% (GC)TCI AMERICA
CAS Number 77332-79-7TCI AMERICA

Synthetic Utility: A Gateway to Molecular Diversity

The true power of this compound in medicinal chemistry is realized through its participation in a variety of powerful cross-coupling reactions. These reactions provide a robust and versatile platform for the introduction of a wide array of substituents at the 4-position of the pyridine ring, paving the way for the creation of large and diverse compound libraries for biological screening.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of this compound.[3][4] This reaction allows for the direct installation of an alkynyl moiety at the C4-position, a structural motif present in numerous biologically active compounds.

Experimental Protocol: Generalized Sonogashira Coupling of this compound

Objective: To synthesize a 3-chloro-4-alkynylpyridine derivative via a Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N) or another suitable amine base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02-0.05 equivalents) and copper(I) iodide (0.04-0.10 equivalents).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et3N, 2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Slowly add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The catalytic cycle for the Sonogashira coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (this compound) Pd(II)_Complex R-Pd(II)-I(L2) (R = 3-chloropyridin-4-yl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Acetylide R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)_Acetylide Reductive_Elimination Reductive Elimination Pd(II)_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product 3-Chloro-4-alkynylpyridine Reductive_Elimination->Product Cu_Cycle Copper Cycle Terminal_Alkyne R'C≡CH Base Base Terminal_Alkyne->Base Deprotonation Cu_Acetylide R'C≡Cu Cu_Acetylide->Transmetalation Transfers alkynyl group to Pd Base->Cu_Acetylide Forms Copper Acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

The Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is another indispensable tool in the medicinal chemist's toolbox, enabling the formation of carbon-carbon single bonds between an organoboron compound and an organic halide.[5][6] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of approved drugs.[7] The reactivity of the C-I bond in this compound makes it an excellent substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 4-position.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 4-aryl-3-chloropyridine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])

  • Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or Sodium carbonate (Na2CO3))

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Add the degassed solvent system.

  • Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition, transmetalation with an activated boronate species, and reductive elimination.

Suzuki_Catalytic_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (this compound) Pd(II)_Complex R-Pd(II)-I(L2) (R = 3-chloropyridin-4-yl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl R-Pd(II)-Ar(L2) Transmetalation->Pd(II)_Aryl Reductive_Elimination Reductive Elimination Pd(II)_Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product 4-Aryl-3-chloropyridine Reductive_Elimination->Product Boronic_Acid Ar-B(OH)2 Base Base (e.g., K₂CO₃) Boronic_Acid->Base Activation Boronate_Complex [Ar-B(OH)3]⁻ Boronate_Complex->Transmetalation Transfers aryl group to Pd Base->Boronate_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in the Synthesis of Bioactive Molecules

The strategic functionalization of this compound provides access to a diverse range of substituted pyridine scaffolds that are central to the development of novel therapeutic agents.[1] These applications span multiple therapeutic areas, with a notable emphasis on oncology and neuroscience.

Kinase Inhibitors: Targeting Dysregulated Signaling in Cancer

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The substituted pyridine motif is a "privileged scaffold" in the design of kinase inhibitors, as it can effectively mimic the hinge-binding interactions of ATP in the kinase active site.

Case Study: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds for TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[9] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers, making TRK inhibitors a promising class of targeted therapies.[9] The pyrazolo[3,4-b]pyridine core is a key pharmacophore in the design of potent and selective TRK inhibitors.[9][10]

This compound can serve as a valuable starting material for the synthesis of such scaffolds. A plausible synthetic route, based on established methodologies for the synthesis of pyrazolo[3,4-b]pyridines, is outlined below.

Pyrazolo_Synthesis Start This compound Step1 Suzuki or Sonogashira Coupling Start->Step1 Intermediate1 4-Substituted-3-chloropyridine Step1->Intermediate1 Step2 Reaction with Hydrazine Intermediate1->Step2 Intermediate2 4-Substituted-3-hydrazinopyridine Step2->Intermediate2 Step3 Cyclization with a 1,3-dicarbonyl compound Intermediate2->Step3 Product Pyrazolo[3,4-b]pyridine Core Step3->Product

Caption: Synthetic workflow towards pyrazolo[3,4-b]pyridine core.

This synthetic strategy allows for the introduction of diversity at the 4-position of the pyridine ring in the initial step, followed by the construction of the fused pyrazole ring. The resulting pyrazolo[3,4-b]pyridine scaffold can then be further functionalized to optimize its interaction with the TRK kinase active site.

TRK Signaling Pathway and Inhibition

TRK receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[9][11] TRK inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of these downstream pathways.

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF) TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding TRK_Dimer Dimerized & Phosphorylated TRK Receptor TRK_Receptor->TRK_Dimer Dimerization & Autophosphorylation RAS RAS TRK_Dimer->RAS PI3K PI3K TRK_Dimer->PI3K PLCg PLCγ TRK_Dimer->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors IP3_DAG IP₃ / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression TRK_Inhibitor TRK Inhibitor (e.g., Pyrazolo[3,4-b]pyridine derivative) TRK_Inhibitor->TRK_Dimer Inhibition

Caption: Simplified TRK signaling pathway and mechanism of inhibition.

Quantitative Data: Biological Activity of Pyrazolo[3,4-b]pyridine TRK Inhibitors

The following table presents the in vitro inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives against TRKA kinase, demonstrating the high potency that can be achieved with this scaffold.

CompoundTRKA IC50 (nM)Cellular Proliferation IC50 (µM) (KM-12 Cell Line)Reference
C03 560.304[9]
C09 57N/A[9]
C10 26N/A[9]
Larotrectinib (approved drug) <20N/A[9]
Entrectinib (approved drug) 1N/A[9]

Note: While the synthesis of these specific compounds from this compound is not explicitly described in the cited literature, they represent the class of molecules accessible through the synthetic strategies discussed.

Neuroprotective Agents: A Frontier in Neurological Disorders

The development of neuroprotective agents is a critical area of research aimed at preventing or slowing the progression of neurodegenerative diseases. Various heterocyclic scaffolds, including those derived from substituted pyridines, are being explored for their potential to modulate pathways involved in neuronal survival and inflammation. While direct synthesis of specific neuroprotective agents from this compound is not extensively documented in the readily available literature, its utility in creating diverse chemical libraries makes it a valuable tool for screening and identifying novel neuroprotective compounds.

Conclusion and Future Perspectives

This compound is a versatile and strategically important building block in medicinal chemistry. Its unique pattern of halogen substitution allows for selective and sequential functionalization, providing a powerful platform for the synthesis of complex and diverse molecular architectures. The ability to readily participate in robust and reliable cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, makes it an invaluable tool for the construction of key pharmacophores and privileged scaffolds, most notably in the field of kinase inhibitors.

While a direct lineage from this compound to a currently approved drug is not immediately apparent from the public domain literature, its role in the synthesis of highly potent classes of compounds, such as the pyrazolo[3,4-b]pyridine TRK inhibitors, underscores its significant potential in drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic power of this compound in their quest for the next generation of therapeutic agents. Future explorations into novel reaction methodologies and the application of this building block in the synthesis of other classes of bioactive molecules will undoubtedly continue to expand its impact on the field of medicinal chemistry.

References

The Strategic Synthesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and History of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[SHANGHAI, CN – January 5, 2026] – In the intricate world of pharmaceutical and agrochemical development, the strategic importance of versatile building blocks cannot be overstated. Among these, halogenated pyridines stand out for their utility in constructing complex molecular architectures. This technical guide delves into the discovery and synthetic history of a particularly valuable, yet often overlooked, trifunctionalized heterocycle: 3-Chloro-4-iodopyridine . This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its historical synthesis, modern preparative methods, and its pivotal role in contemporary chemical research.

Introduction: The Unassuming Power of Halogenated Pyridines

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science.[1] The deliberate placement of halogen atoms on the pyridine ring provides chemists with reactive handles for a variety of cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds. The differential reactivity of various halogens on the same ring, a feature of this compound, allows for selective, stepwise functionalization, making it an invaluable tool in the synthesis of novel compounds with potential therapeutic or agricultural applications.[1]

The Genesis of this compound: A Story Rooted in Classical Reactions

While a definitive seminal publication marking the first synthesis of this compound remains elusive in readily available literature, its conceptualization and early preparations can be logically traced back to well-established 19th and 20th-century organic reactions. The most probable and historically significant route to this compound involves the diazotization of a corresponding aminopyridine, a transformation famously explored by Traugott Sandmeyer in the 1880s.

The Sandmeyer Approach: A Classic Route to Aryl Halides

The Sandmeyer reaction provides a robust method for the conversion of an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate. In the context of this compound, the logical precursor is 3-chloro-4-aminopyridine. The synthesis of this precursor itself is a multi-step process, often starting from commercially available pyridine derivatives.

A Plausible Historical Synthetic Pathway is outlined below:

Historical_Synthesis_Pathway Pyridine Pyridine Chlorination Chlorination Pyridine->Chlorination e.g., AlCl₃, Cl₂ [1] Three_Chloropyridine 3-Chloropyridine Chlorination->Three_Chloropyridine Nitration Nitration Three_Chloropyridine->Nitration HNO₃/H₂SO₄ Three_Chloro_Four_Nitropyridine 3-Chloro-4-nitropyridine Nitration->Three_Chloro_Four_Nitropyridine Reduction Reduction Three_Chloro_Four_Nitropyridine->Reduction e.g., Fe/HCl Three_Chloro_Four_Aminopyridine 3-Chloro-4-aminopyridine Reduction->Three_Chloro_Four_Aminopyridine Diazotization_Iodination Diazotization/ Iodination Three_Chloro_Four_Aminopyridine->Diazotization_Iodination 1. NaNO₂, H⁺ 2. KI Target_Molecule This compound Diazotization_Iodination->Target_Molecule

Caption: Plausible historical synthesis of this compound.

The synthesis of the precursor, 3-chloropyridine, can be achieved through various methods, including the direct chlorination of pyridine.[2] Subsequent nitration, followed by reduction of the nitro group, would yield 3-chloro-4-aminopyridine. The final and crucial step is the diazotization of the amino group with a nitrite source in an acidic medium, followed by the introduction of an iodide salt, typically potassium iodide, to yield the target molecule.

Modern Synthetic Methodologies: Efficiency and Precision

While the classical Sandmeyer approach is foundational, modern organic synthesis has driven the development of more efficient and often milder methods for the preparation of this compound. These contemporary routes often leverage advances in organometallic chemistry.

Directed Ortho-Metalation (DoM): A Regioselective Approach

A powerful modern strategy for the functionalization of aromatic rings is Directed Ortho-Metalation (DoM). This method utilizes a directing group to guide the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile.

In the case of 3-chloropyridine, the chlorine atom and the pyridine nitrogen can cooperatively direct lithiation to the C4 position. Subsequent quenching with an iodine source, such as molecular iodine (I₂), affords this compound with high regioselectivity.

Modern_Synthesis_DoM Three_Chloropyridine 3-Chloropyridine Lithiation Directed Ortho-Metalation Three_Chloropyridine->Lithiation e.g., LDA, THF, -78 °C Lithiated_Intermediate 3-Chloro-4-lithiopyridine (in situ) Lithiation->Lithiated_Intermediate Iodination Electrophilic Quench Lithiated_Intermediate->Iodination I₂ Target_Molecule This compound Iodination->Target_Molecule

Caption: Modern synthesis via Directed Ortho-Metalation.

This method offers a more direct route to the target molecule from 3-chloropyridine, avoiding the multiple steps of the classical Sandmeyer approach. The choice of base and reaction conditions is crucial to ensure high regioselectivity and avoid side reactions.

Experimental Protocols: A Practical Guide

The following protocols are representative of the key synthetic transformations discussed.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 3-Chloro-4-aminopyridine

  • To a stirred solution of 3-chloro-4-aminopyridine (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the cold diazonium salt solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until nitrogen evolution ceases.

  • The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with a sodium thiosulfate solution to remove any residual iodine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Synthesis of this compound via Directed Ortho-Metalation
  • To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of 3-chloropyridine (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for an additional hour and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 77332-79-7
Molecular Formula C₅H₃ClIN
Molecular Weight 239.44 g/mol
Appearance White to light yellow crystalline solid
Melting Point 105-109 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.35 (s, 1H), 8.25 (d, J=5.2 Hz, 1H), 7.50 (d, J=5.2 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 151.8, 149.5, 137.9, 127.8, 101.2

The Role of this compound in Modern Drug Discovery

The synthetic utility of this compound is most evident in its application in cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a diverse range of substituents at the 4-position while leaving the 3-chloro group intact for subsequent transformations.

Cross_Coupling_Strategy Start This compound C4_Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki) Start->C4_Coupling R-B(OH)₂ Intermediate 3-Chloro-4-substituted-pyridine C4_Coupling->Intermediate C3_Functionalization Further Functionalization at C3 (e.g., SNAr) Intermediate->C3_Functionalization Nucleophile Final_Product Disubstituted Pyridine Derivative C3_Functionalization->Final_Product

Caption: Sequential functionalization of this compound.

This stepwise approach is invaluable in the construction of compound libraries for high-throughput screening in drug discovery programs. Its role as a key intermediate has been noted in the development of potential antiviral and anticancer agents.[1]

Conclusion

This compound, a molecule with a rich synthetic history rooted in classical organic chemistry, continues to be a highly relevant and powerful tool for the modern chemist. Its unique trifunctional nature allows for a level of synthetic control that is essential in the development of new pharmaceuticals and agrochemicals. This guide has provided an in-depth look at its discovery, the evolution of its synthesis, and its practical application, underscoring its enduring importance in the field of chemical science.

References

Methodological & Application

Suzuki coupling of 3-Chloro-4-iodopyridine with arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemoselective Suzuki Coupling of 3-Chloro-4-iodopyridine with Arylboronic Acids

Introduction

The functionalization of pyridine scaffolds is a central theme in medicinal chemistry and materials science, as these heterocycles are integral to a vast array of pharmaceuticals and functional materials.[1] Among the methods for their elaboration, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and mild reaction conditions.[2][3] This guide focuses on a particularly valuable building block, this compound, which offers two distinct reactive sites for sequential functionalization.

The strategic advantage of this substrate lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[4] This inherent chemoselectivity allows for the precise and selective introduction of an aryl group at the C-4 position while preserving the C-2 chloro-substituent for subsequent transformations. This application note provides a detailed exploration of the underlying principles, a robust experimental protocol, and practical insights for researchers engaged in the synthesis of complex substituted pyridines.

Principle of Chemoselectivity: The C-I vs. C-Cl Bond

The success of this selective coupling hinges on the first and often rate-determining step of the catalytic cycle: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this insertion is directly related to the bond dissociation energy of the carbon-halogen bond.

The C-I bond is inherently weaker and more polarizable than the C-Cl bond.[4] This leads to a lower activation energy for the oxidative addition of the Pd(0) catalyst to the C-I bond compared to the C-Cl bond.[4] Consequently, by carefully controlling the reaction conditions—particularly temperature and catalyst choice—it is possible to achieve exclusive coupling at the 4-position, leaving the more robust C-Cl bond untouched for future synthetic manipulations.[1]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine ligands, initiates the cycle by inserting into the more reactive C-I bond of this compound. This forms a square planar Pd(II) complex.[6]

  • Transmetalation : This step requires the presence of a base, which plays a crucial role in activating the arylboronic acid.[5][7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species.[9] This boronate then transfers its aryl group to the palladium(II) center, displacing the iodide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups (the pyridine and the newly transferred aryl group) on the palladium center couple and are eliminated from the complex. This step forms the final C-C bond of the desired 3-chloro-4-arylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar'-I (this compound) pd_intermediate Ar'-Pd(II)(I)L₂ (Ar' = 3-chloropyridin-4-yl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + ArB(OH)₂ + Base - I⁻, - Base-H⁺ diorgano_pd Ar'-Pd(II)(Ar)L₂ transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 + Ar'-Ar (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters

The efficiency and selectivity of the coupling are highly dependent on the choice of catalyst, base, and solvent.

  • Catalyst System (Palladium Precursor & Ligand) : While highly active, electron-rich, and bulky phosphine ligands are often required for coupling unreactive aryl chlorides, the selective coupling at the C-I position can typically be achieved with more common and robust catalyst systems.[1][6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are excellent starting points, providing good yields and selectivity under relatively mild conditions.[1][11]

  • Base Selection : The choice of base is critical for the transmetalation step.[5] Inorganic bases are most commonly employed. Carbonates such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective and widely used. For less reactive boronic acids, a stronger base like potassium phosphate (K₃PO₄) may improve yields.[5] The base's strength and solubility can significantly influence the reaction rate and outcome.

  • Solvent System : The reaction is often performed in a mixture of an organic solvent and water. This biphasic system helps to dissolve both the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF). The presence of water is often essential for the activity of the inorganic bases.[12]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the selective Suzuki coupling of this compound, demonstrating the versatility of the reaction with various arylboronic acids.

EntryArylboronic Acid (ArB(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Dioxane/H₂O90692
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₂CO₃ (2)Toluene/EtOH/H₂O85889
33-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2.5)DMF/H₂O95594
42-Thiopheneboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Dioxane/H₂O901285

Note: Yields are illustrative and based on typical outcomes for similar transformations reported in the literature. Actual results are substrate and condition-dependent.[4][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki coupling of this compound with phenylboronic acid.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)Equiv.
This compound239.43239 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
1,4-Dioxane-4 mL--
Deionized Water-1 mL--
Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (239 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

    • Rationale: Combining the solid reagents first is convenient and safe. A flame-dried flask ensures that no moisture, which could interfere with the catalyst, is present.

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

    • Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[14]

  • Solvent Addition : Using a syringe, add the degassed solvents: 1,4-dioxane (4 mL) followed by deionized water (1 mL).

    • Rationale: Solvents should be degassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen.

  • Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed (typically 4-16 hours).[4]

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Rationale: This ensures the complete transfer of the organic product from the aqueous phase.

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

    • Rationale: The brine wash removes residual water and inorganic impurities. The drying agent removes all traces of water before solvent evaporation.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-chloro-4-phenylpyridine.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Combine Reagents (Substrate, Boronic Acid, Base) catalyst 2. Add Pd Catalyst setup->catalyst inert 3. Purge with Inert Gas catalyst->inert solvent 4. Add Degassed Solvents inert->solvent heat 5. Heat and Stir (e.g., 90 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool and Dilute monitor->cool extract 8. Liquid-Liquid Extraction cool->extract dry 9. Dry Organic Layer extract->dry purify 10. Column Chromatography dry->purify product Pure 3-Chloro-4-arylpyridine purify->product

Caption: Experimental workflow for selective Suzuki coupling.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound with arylboronic acids is a powerful and reliable strategy for synthesizing 3-chloro-4-arylpyridines. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for predictable, high-yielding functionalization at the C-4 position. By understanding the catalytic cycle and optimizing key parameters such as the catalyst, base, and solvent, researchers can efficiently generate valuable intermediates poised for further diversification, accelerating progress in drug discovery and materials science.

References

Application Notes & Protocols: Regioselective Sonogashira Coupling of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and typically co-catalyzed by copper(I), has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[4][5][6]

3-Chloro-4-iodopyridine is a valuable heterocyclic building block in medicinal chemistry. The presence of two different halogen atoms on the pyridine ring presents both a challenge and an opportunity for selective functionalization. The ability to selectively couple an alkyne at one position while leaving the other halogen intact for subsequent transformations is a powerful strategy in the synthesis of complex molecules. These application notes provide a comprehensive guide to the conditions required for the highly regioselective Sonogashira coupling at the C-4 position of this compound, leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds.

Mechanistic Rationale for Regioselectivity

The remarkable regioselectivity of the Sonogashira coupling on this compound is dictated by the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The critical step governing this selectivity is the oxidative addition of the aryl halide to the active palladium(0) catalyst.

The general order of reactivity for aryl halides in oxidative addition is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[1][7] This trend is directly related to the carbon-halogen bond dissociation energy; the weaker C-I bond (approx. 272 kJ/mol) undergoes cleavage and addition to the palladium center much more readily than the stronger C-Cl bond (approx. 401 kJ/mol).

Therefore, under carefully controlled and mild reaction conditions, the palladium catalyst will selectively activate the C-I bond at the 4-position of the pyridine ring, leaving the C-Cl bond at the 3-position untouched. This allows for the exclusive formation of the 3-chloro-4-alkynylpyridine product.

The Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This step activates the alkyne.

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 3-chloro-4-alkynylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regeneration Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkynyl Transfer Cu_Acetylide->CuI Regeneration Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation (Base) ArI This compound ArI->PdII_Aryl caption_node Fig 1. Simplified Catalytic Cycles for the Sonogashira Coupling.

Fig 1. Simplified Catalytic Cycles for the Sonogashira Coupling.

Key Reaction Parameters & Optimization

The success of the regioselective Sonogashira coupling hinges on the careful selection of several key parameters.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃PdCl₂(PPh₃)₂ is often preferred as it is more air-stable than Pd(PPh₃)₄.[2] Pd(II) precatalysts are reduced in situ to the active Pd(0) species. Catalyst loading is typically low (1-5 mol%).
Copper (I) Co-Catalyst Copper(I) Iodide (CuI)CuI is the most common co-catalyst. It accelerates the reaction by forming the copper acetylide intermediate, which facilitates the transmetalation step.[1] This allows the reaction to proceed under milder conditions, often at room temperature.[2][7]
Ligand Triphenylphosphine (PPh₃)Often introduced as part of the palladium complex (e.g., Pd(PPh₃)₄). The phosphine ligand stabilizes the palladium center and modulates its reactivity. For more challenging substrates, bulky, electron-rich phosphines can be employed.[2][8]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA)A base is crucial for two reasons: it neutralizes the HI byproduct formed during the reaction and deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[1] Amine bases can often serve as both the base and the solvent.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or the amine base itself.The solvent must be capable of dissolving all reactants. THF is a common choice for its inertness and ability to dissolve a wide range of organic compounds. DMF can be beneficial for less reactive substrates.[9] Solvents should be anhydrous and deoxygenated.
Temperature Room Temperature to 60 °CThe high reactivity of the C-I bond allows this coupling to proceed at or near room temperature.[1] Avoiding high temperatures is critical to prevent the competing, slower reaction at the C-Cl bond and to minimize side reactions like alkyne homocoupling.
The Copper-Free Alternative

While the copper co-catalyst increases the reaction rate, it can also promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] This side reaction is particularly problematic when reactions are not performed under strictly inert atmospheres. To circumvent this, copper-free Sonogashira protocols have been developed.[3][10] These reactions typically require a stronger base, slightly higher temperatures, or more specialized palladium/ligand systems to facilitate the direct reaction of the palladium-acetylide complex.[11][12]

Experimental Protocols

General Considerations: All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques to prevent oxygen contamination, which can lead to catalyst degradation and Glaser homocoupling.[9] All solvents and liquid reagents should be anhydrous and thoroughly deoxygenated (e.g., by sparging with argon for 15-30 minutes) before use.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere (Argon/Nitrogen) setup->inert reagents 3. Deoxygenate Solvents & Liquid Reagents inert->reagents charge 4. Charge Flask with Solids: - this compound - Pd Catalyst, CuI (if used) add_solvents 5. Add Solvents & Base charge->add_solvents add_alkyne 6. Add Terminal Alkyne (Dropwise) add_solvents->add_alkyne run_rxn 7. Stir at RT or Gentle Heat Monitor by TLC/LC-MS add_alkyne->run_rxn quench 8. Quench Reaction run_rxn->quench extract 9. Aqueous Work-up & Extraction quench->extract dry 10. Dry Organic Layer & Concentrate extract->dry purify 11. Purify by Column Chromatography dry->purify caption_node Fig 2. General Experimental Workflow for Sonogashira Coupling.

Fig 2. General Experimental Workflow for Sonogashira Coupling.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is optimized for high efficiency and mild conditions, leveraging the synergistic effect of the palladium and copper catalysts.

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv., 2 mol%)

  • Copper(I) Iodide (CuI) (0.02 equiv., 2 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and deoxygenated

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white powder).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Add anhydrous, deoxygenated THF (approx. 0.2 M concentration relative to the pyridine) followed by deoxygenated Et₃N (2.0 equiv.) via syringe.

  • Stir the resulting suspension at room temperature for 5 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe over 2-3 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 2-6 hours).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-4-alkynylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or to completely avoid the risk of alkyne homocoupling byproducts.

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous and deoxygenated

Procedure:

  • To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄ (a bright yellow crystalline solid).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, deoxygenated DMF (approx. 0.2 M) followed by deoxygenated DIPEA (3.0 equiv.) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (1.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C with stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the pure product.

Troubleshooting Common Issues
  • Low Yield / No Reaction: Ensure all reagents and solvents are strictly anhydrous and the atmosphere is inert. Increase catalyst loading slightly (e.g., to 3-5 mol%). For less reactive alkynes, switching to a more polar solvent like DMF or increasing the temperature may be necessary.[9]

  • Formation of Homocoupled Alkyne (Glaser Product): This indicates the presence of oxygen. Ensure the inert atmosphere is rigorously maintained and that all solvents are freshly and thoroughly deoxygenated.[9] Alternatively, switch to the copper-free protocol.

  • Reaction at C-Cl Bond: This is highly unlikely under the mild conditions described. If observed, it indicates the reaction temperature is too high. Reduce the temperature and extend the reaction time.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

For researchers in medicinal chemistry and materials science, the selective functionalization of polyhalogenated heterocycles is a critical task in the synthesis of novel molecular entities. 3-Chloro-4-iodopyridine is a valuable and versatile building block, offering two distinct and orthogonally reactive halogen atoms. The significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for predictable and highly selective palladium-catalyzed cross-coupling reactions. This differential reactivity, governed by the general trend of C-I > C-Br > C-Cl, enables the targeted modification of the C-4 position while preserving the C-2 chloro-substituent for subsequent transformations[1].

This guide provides detailed protocols and technical insights for the chemoselective functionalization of this compound via four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations of the causal relationships behind the choice of catalysts, ligands, and reaction conditions to ensure robust and reproducible outcomes.

The Principle of Chemoselectivity: Targeting the C-I Bond

The cornerstone of selective cross-coupling on this compound is the preferential activation of the C-I bond by a palladium(0) catalyst. The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step in most cross-coupling catalytic cycles. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more susceptible to oxidative addition under milder reaction conditions[1]. By carefully selecting the palladium catalyst, ligands, and temperature, one can achieve high yields of the C-4 coupled product, leaving the C-Cl bond intact for future synthetic manipulations.

graph TD; A[Start: this compound] --> B{Select Cross-Coupling Reaction}; B --> C{Suzuki-Miyaura}; B --> D{Heck}; B --> E{Sonogashira}; B --> F{Buchwald-Hartwig}; C --> G[Couple with Boronic Acid/Ester]; D --> H[Couple with Alkene]; E --> I[Couple with Terminal Alkyne]; F --> J[Couple with Amine]; G --> K{Product: 3-Chloro-4-aryl/vinyl-pyridine}; H --> K; I --> L{Product: 3-Chloro-4-alkynyl-pyridine}; J --> M{Product: 3-Chloro-4-amino-pyridine}; K --> N[Optional Second Coupling at C-Cl]; L --> N; M --> N;
Figure 1: Decision workflow for selective cross-coupling.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide[2]. For this compound, this reaction allows for the selective introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position.

Rationale for Component Selection
  • Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex, requiring no in-situ reduction. Pd(OAc)₂ or Pd₂(dba)₃ are also excellent choices, often used with phosphine ligands.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient for reactive C-I bonds. For more challenging couplings, or to ensure high turnover numbers, more electron-rich and bulky phosphine ligands like XPhos or SPhos can be employed[2].

  • Base: A base is essential for the transmetalation step, activating the organoboron species[3]. Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents[3].

graph Suzuki_Cycle { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

}

Figure 2: Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the limiting reagent).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale/Notes
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ with bulky, electron-rich ligands like SPhos can improve efficiency for less reactive boronic acids.
Catalyst Loading 2–5 mol%Sufficient for activating the highly reactive C-I bond.
Boronic Acid 1.1–1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2–3 equiv.)Activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are standard. DMF can be used for less soluble substrates.
Temperature 80–100 °CMild enough to ensure selectivity for the C-I bond.
Typical Yield 80–95%Yields are generally high for this selective transformation.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for C(sp²)-C(sp²) bond formation[4][5]. In the context of this compound, this allows for the introduction of vinyl groups at the C-4 position.

Rationale for Component Selection
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species[4].

  • Ligand: While some Heck reactions can proceed without a phosphine ligand ("ligand-free"), the use of ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) often improves yields and catalyst stability.

  • Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide (HI) generated during the catalytic cycle[4].

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

graph Heck_Cycle { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

}

Figure 3: Heck reaction catalytic cycle.
Detailed Experimental Protocol: Heck Reaction
  • Reaction Setup: To a sealed tube or pressure vessel, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagent Addition: Add a degassed solvent such as DMF or acetonitrile, followed by the alkene (1.5 equiv.) and triethylamine (Et₃N, 2.0 equiv.).

  • Reaction: Heat the sealed vessel to 100-120 °C. The reaction progress should be monitored by GC-MS or LC-MS. Reaction times can vary from 6 to 24 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

ParameterRecommended ConditionRationale/Notes
Pd Catalyst Pd(OAc)₂A common, effective, and air-stable precatalyst.
Catalyst Loading 1–3 mol%Higher loadings may be needed for less reactive alkenes.
Alkene 1.2–2.0 equivalentsAn excess of the alkene is often used to drive the reaction to completion.
Base Et₃N, DIPEA, K₂CO₃ (2–3 equiv.)An organic amine base is standard. K₂CO₃ can also be used.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are preferred.
Temperature 100–120 °CHigher temperatures are often required for the Heck reaction compared to Suzuki.
Typical Yield 60–85%Yields can be variable depending on the alkene coupling partner.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne[6][7]. This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.

Rationale for Component Selection
  • Palladium Catalyst: A combination of a Pd(II) salt, like PdCl₂(PPh₃)₂, and a phosphine ligand is a classic choice. Pd(PPh₃)₄ is also effective[7].

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[6][7].

  • Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. The base serves to deprotonate the terminal alkyne and neutralize the HX byproduct.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are standard to prevent unwanted side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling).

graph Sonogashira_Cycle { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

}

Figure 4: Sonogashira catalytic cycles.
Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 2-4 mol%).

  • Solvent and Base Addition: Add anhydrous, deoxygenated THF or DMF, followed by an amine base such as triethylamine (Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid and can be monitored by TLC.

  • Workup: Once the reaction is complete, dilute with an organic solvent and filter through a short pad of silica gel or Celite, washing with the same solvent.

  • Purification: Concentrate the filtrate and purify the crude product by crystallization or flash column chromatography.

ParameterRecommended ConditionRationale/Notes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available, and effective catalysts for this transformation.
Cu Co-catalyst CuI (2–5 mol%)Essential for the formation of the copper acetylide intermediate.
Alkyne 1.1–1.2 equivalentsA small excess is used to ensure complete reaction.
Base Et₃N, DIPA, Piperidine (2–3 equiv.)An amine base is required for both alkyne deprotonation and HX scavenging.
Solvent Anhydrous THF, DMFMust be anhydrous and deoxygenated to prevent Glaser coupling.
Temperature 25–60 °CReactions are often facile at or slightly above room temperature.
Typical Yield 85–98%Generally a very high-yielding reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines[8]. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals[9].

Rationale for Component Selection
  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. These are Pd(II) or Pd(0) sources that, in combination with a suitable ligand, form the active catalytic species.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the C-N reductive elimination steps. Ligands such as Xantphos, BINAP, or Josiphos-type ligands are often employed[10].

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates[11].

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used.

graph Buchwald_Hartwig_Cycle { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

}

Figure 5: Buchwald-Hartwig amination cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent and quench carefully with water. Separate the layers and extract the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

ParameterRecommended ConditionRationale/Notes
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective precatalysts.
Ligand Xantphos, BINAP, JosiphosBulky, electron-rich ligands are essential for this transformation.
Amine 1.1–1.5 equivalentsA slight excess is generally used.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5–2.0 equiv.)NaOt-Bu is a strong base suitable for many amines. K₃PO₄ or Cs₂CO₃ are milder alternatives.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required.
Temperature 80–110 °CHigher temperatures are often needed to drive the C-N reductive elimination.
Typical Yield 75–90%Good to excellent yields are achievable with optimized catalyst systems.

References

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Regioselective C-N Coupling on Dihalopyridines

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl and heteroaryl amines, structures that are ubiquitous in pharmaceuticals, natural products, and functional materials.[1] The reaction's broad utility stems from its tolerance of a wide array of functional groups and its ability to overcome the limitations of classical methods like nucleophilic aromatic substitution (SNAr).[1][3]

This guide focuses on a specific and illustrative substrate: 3-chloro-4-iodopyridine. This molecule presents a common synthetic challenge—the presence of two different halogen atoms on an electron-deficient pyridine ring. The primary objective is to achieve a regioselective amination, preferentially targeting one halogen over the other. Due to the significant difference in the reactivity of carbon-halogen bonds towards palladium catalysts, a highly selective transformation is not only possible but expected. The C-I bond is considerably more susceptible to oxidative addition by a Pd(0) complex than the more robust C-Cl bond, allowing for precise amination at the 4-position.[4]

This document provides a detailed protocol grounded in established mechanistic principles, offering researchers a robust starting point for the selective amination of this compound and related dihaloheterocycles. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing a comprehensive framework for successful and reproducible execution.

The Catalytic Heart of the Reaction: Mechanism and Component Roles

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount to rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[5]

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂PdII(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, + Base) PdII_Aryl->Amine_Coord - Base-HX PdII_Amido L₂PdII(Ar)(NR₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-NR₂ RedElim->Product center

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components and Their Functions:

  • Palladium Precatalyst: The reaction is catalyzed by a Pd(0) species. While Pd(0) complexes can be used directly, it is often more convenient to use air-stable Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes that are readily reduced in situ to the active Pd(0) state.[2][6]

  • Phosphine Ligand: The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos, or chelating ligands like Xantphos) serve several purposes: they stabilize the palladium catalyst, increase its solubility, and crucially, they promote the key steps of oxidative addition and reductive elimination.[1][7] For challenging substrates like pyridines, the ligand prevents catalyst deactivation by the coordinating nitrogen atom of the substrate.[7]

  • Base: A base is required to deprotonate the amine (or the amine-palladium complex) to form the key palladium-amido intermediate prior to reductive elimination.[8] The strength and solubility of the base are important factors. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common for neutral amines, while milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used for more acidic amines or with base-sensitive substrates.[4][9]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently employed as they effectively dissolve the reactants and catalyst complex without interfering with the reaction mechanism.[2][10]

Protocol: Regioselective Amination of this compound

This protocol provides a reliable starting point for the amination of this compound at the C4-position. The conditions are designed to favor the selective oxidative addition at the C-I bond.

Materials and Reagents
Reagent/MaterialPurposeNotes
This compoundAryl Halide SubstrateStarting material.
Amine (Primary or Secondary)NucleophileUse 1.1 - 1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)Palladium PrecatalystA common, air-stable Pd(II) source.
XantphosLigandExcellent for heteroaromatic substrates.
Cesium Carbonate (Cs₂CO₃)BaseA moderately strong base suitable for many amines.
TolueneSolventEnsure anhydrous grade.
Reaction Vessel (e.g., Schlenk tube)glasswareMust allow for an inert atmosphere.
Magnetic Stirrer/HotplateEquipmentFor agitation and heating.
Inert Gas Supply (Nitrogen or Argon)Atmosphere ControlCritical to prevent oxidation of the Pd(0) catalyst and ligands.
Stoichiometry and Reaction Parameters
ComponentMolar EquivalentsCatalyst Loading (mol%)
This compound1.0-
Amine1.2-
Pd(OAc)₂0.022 mol%
Xantphos0.044 mol%
Cs₂CO₃2.0-
Parameter Value
SolventToluene
Concentration~0.1 M
Temperature100 °C
Reaction Time4 - 24 hours

Note: These are general conditions. Optimization of catalyst/ligand loading, base, and temperature may be necessary for specific amines.

Step-by-Step Experimental Procedure

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide. Add the amine (1.2 eq) via syringe. If the amine is a solid, it should be added in Step 1 with the other solid reagents.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-3-chloropyridine product.

Key Considerations and Troubleshooting

  • Regioselectivity: Under these conditions, amination at the C-Cl position is highly unlikely. If any di-substituted product is observed, lowering the reaction temperature or reducing the reaction time may improve selectivity.

  • Choice of Base: For less reactive or sterically hindered amines, a stronger base like NaOtBu may be required. However, be aware that strong bases can be less tolerant of sensitive functional groups.[11]

  • Ligand Screening: While Xantphos is a robust ligand for this transformation, other ligands like RuPhos, BrettPhos, or Josiphos-type ligands may provide better results for specific amines.[7] A small-scale screen of different ligands can be highly beneficial.

  • Inert Conditions: The Pd(0) catalytic species is sensitive to oxygen. Failure to maintain a rigorously inert atmosphere is a common cause of low yields or failed reactions.

  • Hydrodehalogenation: A potential side reaction is the replacement of the halogen with a hydrogen atom. This can sometimes occur if there are trace amounts of water or if the amine itself can undergo β-hydride elimination.[1] Ensuring anhydrous conditions can minimize this pathway.

References

Application Note: Strategic Synthesis of Biarylpyridines via Orthogonal Cross-Coupling of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Biarylpyridines and the Role of Dihalogenated Heterocycles

The biarylpyridine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents and advanced materials. Its prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule, while the biaryl structure provides a rigid scaffold for orienting functional groups in three-dimensional space. The efficient and controlled synthesis of substituted biarylpyridines is, therefore, a critical task in drug discovery programs.

Dihalogenated heterocycles are powerful building blocks that enable the stepwise and site-selective introduction of different substituents.[1][2] Among these, 3-chloro-4-iodopyridine stands out as a particularly versatile reagent. It possesses two different halogen atoms at distinct positions, each with a significantly different reactivity profile in palladium-catalyzed cross-coupling reactions. This intrinsic difference allows for a highly regioselective, or "orthogonal," synthetic strategy, where one position can be functionalized while the other remains intact for subsequent transformations.[3][4] This application note provides a detailed guide to leveraging the unique reactivity of this compound for the synthesis of complex biarylpyridines, focusing on the widely used Suzuki-Miyaura and Stille cross-coupling reactions.

The Principle of Orthogonal Reactivity: C-I vs. C-Cl

The power of this compound lies in the differential reactivity of the carbon-halogen bonds towards palladium catalysts. The generally accepted reactivity trend for halides in the crucial oxidative addition step of cross-coupling reactions is: I > Br > OTf >> Cl .[5][6]

  • C-4 (Iodo) Position: The Carbon-Iodine bond is longer, weaker, and more polarizable than the Carbon-Chlorine bond. This makes it significantly more susceptible to oxidative addition by a Pd(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[4] Consequently, milder reaction conditions can be employed to selectively functionalize the C-4 position.

  • C-3 (Chloro) Position: The Carbon-Chlorine bond is stronger and less reactive. It typically requires more forcing conditions—such as higher temperatures, stronger activating bases, and more electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands)—to undergo oxidative addition.[7]

This reactivity gap enables a two-step, orthogonal approach to synthesizing di-substituted pyridines, as illustrated below.

G cluster_0 Orthogonal Synthesis Strategy A This compound B Step 1: Selective C-4 Coupling (e.g., Suzuki, Stille) Mild Conditions A->B R-M [Pd(0)] C 3-Chloro-4-arylpyridine (Intermediate) B->C D Step 2: C-3 Coupling (e.g., Suzuki, Buchwald-Hartwig) Forcing Conditions C->D R'-M' [Pd(0), Ligand] E 3,4-Disubstituted Pyridine (Final Product) D->E Suzuki_Cycle Pd0 Pd(0)L₂ PdII L₂Pd(II)(Ar)X Pd0->PdII OxyAdd Oxidative Addition PdII_R L₂Pd(II)(Ar)R' PdII->PdII_R Trans Transmetalation PdII_R->Pd0 RedElim Reductive Elimination PdII_R->RedElim Product Ar-R' ArX Ar-X ArX->OxyAdd R_B R'-B(OR)₂ + Base R_B->Trans Stille_Cycle Pd0 Pd(0)L₂ PdII L₂Pd(II)(Ar)X Pd0->PdII OxyAdd Oxidative Addition PdII_R L₂Pd(II)(Ar)R' PdII->PdII_R Trans Transmetalation PdII_R->Pd0 RedElim Reductive Elimination PdII_R->RedElim Product Ar-R' ArX Ar-X ArX->OxyAdd R_Sn R'-Sn(Bu)₃ R_Sn->Trans

References

Application Notes and Protocols for the Selective Synthesis of 4-Alkynyl-3-chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic preparation of 4-alkynyl-3-chloropyridine scaffolds, valuable building blocks in medicinal chemistry and drug discovery. Leveraging the differential reactivity of carbon-halogen bonds, this protocol focuses on the highly selective Sonogashira cross-coupling reaction of 3-chloro-4-iodopyridine with various terminal alkynes. We provide a robust, step-by-step experimental protocol, an in-depth mechanistic explanation, and critical insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel pyridine-based compounds with high efficiency and selectivity.

Introduction: The Significance of Alkynylpyridines

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2][3] The introduction of an alkynyl moiety onto the pyridine ring significantly expands the accessible chemical space, offering a rigid, linear linker that can be used to probe biological targets or to serve as a precursor for further synthetic transformations. Alkynylpyridines are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antivirals, and central nervous system agents.

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly well-suited for the late-stage functionalization of complex molecules due to its mild reaction conditions and broad functional group tolerance.

This application note specifically addresses the synthesis of 4-alkynyl-3-chloropyridines starting from this compound. The strategic choice of this starting material allows for a highly regioselective reaction, a critical aspect in the efficient synthesis of specifically substituted pyridines.

The Principle of Selectivity: Exploiting Halogen Reactivity

The success of this synthetic strategy hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the Sonogashira coupling. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst.

In the case of this compound, the C-I bond at the 4-position is significantly more reactive than the C-Cl bond at the 3-position. This substantial difference in reactivity allows for the selective formation of a C(sp²)-C(sp) bond at the 4-position while leaving the chloro substituent at the 3-position intact for potential subsequent modifications.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the more reactive C-I bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-3-chloropyridine product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper(I) acetylide intermediate.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex [L2Pd(II)(Py-Cl)I] Pd(0)L2->Pd(II)Complex Oxidative Addition (this compound) TransmetalationComplex [L2Pd(II)(Py-Cl)(C≡CR)] Pd(II)Complex->TransmetalationComplex Transmetalation TransmetalationComplex->Pd(0)L2 Reductive Elimination Product 4-Alkynyl-3-chloropyridine TransmetalationComplex->Product Cu(I)X Cu(I)X AlkyneComplex [Cu(I)(H-C≡CR)]+ Cu(I)X->AlkyneComplex Coordination (H-C≡CR) CuAcetylide Cu(I)-C≡CR AlkyneComplex->CuAcetylide Deprotonation (Base) CuAcetylide->Pd(II)Complex

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 4-((4-methoxyphenyl)ethynyl)-3-chloropyridine

This protocol provides a detailed procedure for a representative Sonogashira coupling of this compound with 1-ethynyl-4-methoxybenzene.

4.1. Materials and Reagents

  • This compound (1.0 equiv)

  • 1-Ethynyl-4-methoxybenzene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

4.2. Equipment

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas (nitrogen or argon) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

4.3. Reaction Setup and Procedure

  • Inert Atmosphere: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 1.00 g, 3.95 mmol), bis(triphenylphosphine)palladium(II) dichloride (83 mg, 0.118 mmol), and copper(I) iodide (38 mg, 0.198 mmol).

  • Degassing: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Solvent and Base Addition: Add anhydrous THF (20 mL) and triethylamine (1.65 mL, 11.85 mmol) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • Alkyne Addition: Slowly add 1-ethynyl-4-methoxybenzene (0.63 g, 4.74 mmol) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-((4-methoxyphenyl)ethynyl)-3-chloropyridine.

Experimental_Workflow Setup Reaction Setup (Flask, Reagents, Inert Gas) Degassing Degassing (Evacuate & Backfill) Setup->Degassing Solvent_Base Add Solvent & Base (THF, Et3N) Degassing->Solvent_Base Alkyne Add Alkyne Solvent_Base->Alkyne Reaction Stir at RT (Monitor by TLC/LC-MS) Alkyne->Reaction Workup Work-up (Dilute & Filter) Reaction->Workup Extraction Extraction (Aq. NaHCO3, Brine) Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Pure Product Purification->Product

Caption: A step-by-step experimental workflow for the Sonogashira coupling.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters for the selective Sonogashira coupling of this compound.

ParameterRecommended Condition/ValueNotes
Substrate This compound1.0 equivalent
Alkyne Terminal Alkyne1.1 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄2-5 mol%
Copper Co-catalyst Copper(I) Iodide (CuI)4-10 mol%
Base Triethylamine (Et₃N) or Diisopropylamine2-3 equivalents
Solvent THF, DMF, or TolueneAnhydrous and degassed
Temperature Room Temperature to 65 °CHigher temperatures for less reactive substrates
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS
Typical Yield 70 - 95%Dependent on the specific alkyne used

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use fresh catalyst; Ensure thorough degassing of the reaction mixture; Use anhydrous solvents and high-purity reagents.
Formation of Glaser Homocoupling Product Presence of oxygen.Rigorously maintain an inert atmosphere throughout the reaction; Use freshly distilled and degassed solvents.
Incomplete Reaction Low reactivity of the alkyne; Insufficient reaction time or temperature.Increase the reaction temperature; Add a slight excess of the terminal alkyne; Increase the reaction time.
Dehalogenation (Loss of Chlorine) High temperatures or prolonged reaction times.Maintain the lowest effective reaction temperature; Minimize the reaction time once the starting material is consumed.

Conclusion

The Sonogashira cross-coupling reaction of this compound provides a highly efficient and regioselective route to synthesize 4-alkynyl-3-chloropyridines. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for precise control over the reaction outcome. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully employ this valuable transformation in the synthesis of novel and complex pyridine-based molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: 3-Chloro-4-iodopyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Chloro-4-iodopyridine in Kinase Inhibitor Scaffolding

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. The pyridine ring is a privileged scaffold in this arena, frequently serving as a core structural motif that enables critical interactions within the ATP-binding site of kinases.[2][3] The targeted synthesis of complex, highly functionalized pyridine derivatives is therefore of paramount importance.

This compound has emerged as a uniquely valuable and versatile building block for constructing these intricate molecular architectures.[4] Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine (C-Cl) bond.[2][5][6] This inherent reactivity difference allows for highly regioselective, sequential cross-coupling reactions, providing a robust and predictable strategy for elaborating the pyridine core at the C4 and C3 positions. This document provides detailed protocols and technical insights into the application of this compound in the synthesis of kinase inhibitors, focusing on key palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful and reproducible synthetic outcomes.

PropertyValueReference
CAS Number 77332-79-7[7][8][9]
Molecular Formula C₅H₃ClIN[4][9]
Molecular Weight 239.44 g/mol [4][9]
Appearance White to light yellow or light orange powder/crystal[4][7]
Melting Point 105 - 109 °C[4]
Purity ≥ 98% (GC)[4]

Core Synthetic Strategy: Sequential Cross-Coupling

The primary synthetic advantage of this compound lies in its capacity for sequential functionalization. The C4-iodo position serves as the initial reaction site for introducing diversity, followed by subsequent modification at the less reactive C3-chloro position. This stepwise approach is fundamental to building complex kinase inhibitors where specific substituents at defined positions are critical for biological activity.

G A This compound B Step 1: C4 Functionalization (e.g., Suzuki, Sonogashira) Reactive Site: C-I Bond A->B Pd(0) Catalyst, Coupling Partner 1 C 3-Chloro-4-substituted-pyridine Intermediate B->C D Step 2: C3 Functionalization (e.g., Buchwald-Hartwig) Reactive Site: C-Cl Bond C->D Pd(0) Catalyst, Coupling Partner 2, Harsher Conditions E Fully Elaborated Kinase Inhibitor Scaffold D->E

Caption: Sequential functionalization of this compound.

Application Protocol 1: Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[10][11][12] In the context of kinase inhibitor synthesis, it is frequently used to introduce aryl or heteroaryl moieties that can occupy hydrophobic pockets or form key hydrogen bonds within the kinase active site. The high reactivity of the C-I bond in this compound allows this transformation to proceed under relatively mild conditions, leaving the C-Cl bond intact for subsequent reactions.[2][13]

Detailed Experimental Protocol:

Objective: To synthesize 3-chloro-4-(phenyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced ligand like SPhos or XPhos for challenging couplings.[14]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)[15]

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor and ligand if not using a pre-formed catalyst. Add the catalyst system (e.g., Pd(OAc)₂ and PPh₃) to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times are 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-4-(phenyl)pyridine.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.[16] Electron-rich, bulky phosphine ligands can improve efficiency for less reactive substrates.[14]
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation to the palladium center.[12]
Solvent Dioxane/WaterA polar aprotic/protic mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle without promoting side reactions or decomposition.

Application Protocol 2: Sonogashira Coupling for Alkynyl Scaffolds

The Sonogashira coupling reaction is an efficient method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[17][18] This reaction is invaluable for introducing linear, rigid alkynyl linkers into kinase inhibitor structures, which can probe narrow channels within the ATP binding site or serve as handles for further functionalization. The reaction typically employs a dual-catalyst system of palladium and copper(I).[19]

Detailed Experimental Protocol:

Objective: To synthesize 3-chloro-4-(phenylethynyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF (or DMF) followed by the amine base (e.g., TEA). Stir the mixture for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required. Monitor for completion by TLC or LC-MS (typically 1-6 hours).

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash chromatography to yield the target compound.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition Ar-Pd(II)(I)L₂ pd0->pd_ox Ar-I pd_trans Transmetalation Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Cu-C≡CR pd_reduct Reductive Elimination Ar-C≡CR pd_trans->pd_reduct pd_reduct->pd0 Regeneration cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_ox:port alkyne H-C≡CR alkyne->cu_acetylide CuI, Base

Caption: Simplified catalytic cycles in the Sonogashira reaction.

Application Protocol 3: Buchwald-Hartwig Amination at the C3-Position

Following the initial functionalization at C4, the remaining C3-chloro substituent can be replaced using C-N cross-coupling reactions like the Buchwald-Hartwig amination.[20][21][22] This reaction is crucial for installing amine-containing side chains, which are prevalent in kinase inhibitors as they often act as key hydrogen bond donors or acceptors, anchoring the inhibitor to the hinge region of the kinase.[2] Coupling at the C-Cl bond typically requires more forcing conditions—stronger bases, higher temperatures, and more specialized, bulky, electron-rich phosphine ligands—compared to couplings at the C-I bond.[23][24]

Detailed Experimental Protocol:

Objective: To synthesize 4-phenyl-N-methylpyridin-3-amine from 3-chloro-4-phenylpyridine.

Materials:

  • 3-Chloro-4-phenylpyridine (1.0 eq)

  • Methylamine (solution in THF or as hydrochloride salt) (1.5-2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq)

  • A suitable phosphine ligand, e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a related Buchwald ligand (0.02-0.04 eq).[21]

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq)[22]

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst components and strong base, this reaction is best performed in an inert atmosphere glovebox.

  • Vessel Preparation: Add the palladium precursor, ligand, and base to a dry reaction vial.

  • Reagent Addition: Add the 3-chloro-4-phenylpyridine starting material and the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the vial tightly and remove from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a powerful and strategic building block for the synthesis of kinase inhibitors. Its well-defined differential halide reactivity enables a reliable and modular approach to constructing complex, trisubstituted pyridine scaffolds. By first leveraging the labile C-I bond for C-C bond formation via Suzuki or Sonogashira couplings, and subsequently targeting the more robust C-Cl bond for C-N bond formation via Buchwald-Hartwig amination, medicinal chemists can efficiently access a wide chemical space. The protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this versatile intermediate in their kinase inhibitor discovery programs.

References

Application Note: Strategic Ligand Selection for Chemoselective Suzuki Reactions of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-iodopyridine is a pivotal building block in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of complex, biologically active molecules.[1][2] Its utility stems from the differential reactivity of the two halogen substituents, which allows for selective functionalization. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium catalyst than the more robust carbon-chlorine bond.[3][4] This inherent reactivity difference forms the basis for chemoselective Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of phosphine ligands to achieve high selectivity and yield in the Suzuki-Miyaura coupling of this compound at the C-4 position. We will delve into the mechanistic principles governing ligand influence, present a comparative analysis of common ligand classes, and provide detailed experimental protocols.

The Decisive Role of Ligands in Catalysis

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The ancillary ligand, typically a phosphine, is not a mere spectator but an active participant that profoundly influences the catalyst's performance.[9] The ligand's steric and electronic properties are the primary determinants of reactivity and selectivity.[10][11]

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition step, which is often rate-determining, particularly with less reactive aryl chlorides.[9][11]

  • Steric Effects: The bulkiness of a ligand influences several aspects of the catalytic cycle. A sterically demanding ligand can promote the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species.[12] Furthermore, steric hindrance can accelerate the final reductive elimination step, leading to faster product formation and catalyst turnover.[3][7]

For the selective functionalization of this compound, the goal is to identify a ligand that promotes efficient oxidative addition at the C-I bond while leaving the C-Cl bond untouched. This requires a nuanced understanding of how ligand properties modulate the catalyst's reactivity.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The phosphine ligands (L) play a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd(0)L2->OxAdd Pd(II) trans-R¹-Pd(II)(X)L₂ OxAdd->Pd(II) Transmetalation Transmetalation (R²-B(OR)₂) Pd(II)->Transmetalation Base Pd(II)_R2 trans-R¹-Pd(II)(R²)L₂ Transmetalation->Pd(II)_R2 RedElim Reductive Elimination Pd(II)_R2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection Guide for this compound

The choice of ligand is critical for achieving high chemoselectivity in the Suzuki reaction of this compound. Below is a comparative analysis of different classes of phosphine ligands and their suitability for this transformation.

Data Presentation: Comparative Ligand Performance
Ligand ClassExample LigandSteric BulkElectron Donating AbilityExpected Selectivity (C-4/C-3)Typical Reaction Conditions
Triarylphosphines Triphenylphosphine (PPh₃)ModerateModerateGood to ExcellentHigher temperatures may be required
Buchwald Ligands SPhos, XPhosHighHighExcellentOften effective at room temperature
Bidentate Ligands dppfModerateModerateGood to ExcellentWidely applicable, reliable
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighVery HighExcellentHighly active, low catalyst loadings

Note: The optimal ligand is always substrate- and reaction-dependent. The information in this table should be used as a starting point for reaction optimization.

Experimental Protocols

The following are generalized protocols for the selective Suzuki-Miyaura coupling at the C-4 position of this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki Coupling using a Buchwald Ligand (SPhos)

This protocol is a good starting point for achieving high yields and selectivity at or near room temperature.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and stir the reaction mixture at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Bidentate Ligand (dppf)

This protocol utilizes a commonly available and reliable ligand, often requiring slightly higher temperatures.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous Dimethoxyethane (DME)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add the Pd(dppf)Cl₂ catalyst (3-5 mol%).

  • Add anhydrous, degassed DME and degassed water (typically a 3:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure outlined in Protocol 1.

Ligand Selection Logic

The choice of ligand should be guided by a systematic approach. The following decision tree provides a logical framework for selecting an appropriate ligand for the Suzuki coupling of this compound.

Ligand_Selection start Start: Suzuki Coupling of This compound condition1 Is the arylboronic acid sterically hindered? start->condition1 buchwald Use a bulky, electron-rich Buchwald ligand (e.g., XPhos, SPhos) condition1->buchwald Yes dppf_or_pph3 Start with a standard ligand (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) condition1->dppf_or_pph3 No condition2 Is the reaction sluggish or low yielding at elevated temperatures? dppf_or_pph3->condition2 nhc Consider a highly active N-Heterocyclic Carbene (NHC) ligand system condition2->nhc Yes optimize Optimize reaction conditions (base, solvent, temperature) with the current ligand condition2->optimize No

Caption: A decision tree to guide ligand selection for Suzuki coupling.

Conclusion

The selective functionalization of this compound via the Suzuki-Miyaura cross-coupling reaction is a powerful tool in synthetic chemistry. The success of this transformation hinges on the judicious selection of the phosphine ligand. Bulky, electron-rich ligands, such as the Buchwald-type phosphines and N-heterocyclic carbenes, are often superior for achieving high yields and selectivity, even at room temperature.[12][13] More traditional ligands like PPh₃ and dppf also provide excellent selectivity, though they may require higher reaction temperatures.[14] By understanding the interplay of steric and electronic effects, and by following systematic experimental protocols, researchers can effectively harness the reactivity of this compound to construct novel molecular architectures for drug discovery and development.

References

Application Notes & Protocols: Harnessing Microwave-Assisted Synthesis with 3-Chloro-4-iodopyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the rapid and efficient construction of complex molecular scaffolds is paramount. Substituted pyridines are a cornerstone of many pharmaceutical agents, making their synthesis a critical focus area.[1] This guide provides an in-depth exploration of 3-chloro-4-iodopyridine, a versatile and highly valuable heterocyclic building block.[2] We will detail its application in Microwave-Assisted Organic Synthesis (MAOS), a technology that dramatically accelerates reaction times, often leading to higher yields and product purity compared to conventional heating methods.[3][4][5] This document serves as a practical guide, offering detailed protocols for key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, empowering researchers to leverage this powerful combination of reagent and technology in their drug discovery programs.

The Strategic Advantage: this compound in Microwave Chemistry

This compound is a bifunctional reagent whose utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the 4-position is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond at the 3-position. This inherent chemical disparity allows for remarkable regioselectivity, primarily enabling transformations at the C4 position while leaving the C3-Cl bond intact for subsequent manipulations.

The application of microwave irradiation further enhances its synthetic utility. Microwave heating relies on the interaction of an electromagnetic field with polar molecules in a sample, causing rapid rotation and generating heat through dielectric loss.[6] This process offers distinct advantages over conventional oil-bath heating:

  • Rapid & Uniform Heating: Microwaves heat the entire sample volume simultaneously, eliminating thermal gradients and enabling precise temperature control.[6][7]

  • Accelerated Reaction Rates: Reactions that take hours or days with conventional heating can often be completed in minutes.[4][8]

  • Improved Yields & Purity: The short reaction times minimize the formation of side products that can arise from prolonged exposure to high temperatures.[3][7]

This synergy between a selectively reactive substrate and a rapid heating technology makes the microwave-assisted synthesis with this compound a formidable strategy for rapidly generating libraries of novel compounds.

Caption: Structure and primary reactive sites of this compound.

Application I: Regioselective C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

The C4-iodide is the workhorse of this compound's reactivity, serving as an excellent handle for a suite of palladium-catalyzed cross-coupling reactions. Microwave irradiation has been shown to dramatically accelerate these transformations.[4][9]

A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds. Its tolerance for a wide range of functional groups and use of readily available boronic acids make it a staple in drug discovery. Microwave heating can reduce reaction times from hours to just minutes.[10]

Causality of Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst. For more challenging couplings, advanced catalysts with specialized phosphine ligands (e.g., XPhos) may be required to promote the reaction and suppress side reactions like debromination.[11]

  • Base: A base like K₂CO₃ or Na₂CO₃ is essential for the transmetalation step of the catalytic cycle.[12] Aqueous solutions are often used, which are highly compatible with microwave heating.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common. Water aids in dissolving the base, while the organic solvent solubilizes the coupling partners. This mixture also couples efficiently with microwave energy.

Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

ParameterRecommended Value/Reagent
Reactants This compound (1.0 eq.), Arylboronic Acid (1.2 eq.)
Catalyst Pd(PPh₃)₄ (3-5 mol%)
Base K₂CO₃ (3.0 eq.)
Solvent 1,4-Dioxane / H₂O (4:1 mixture)
Vessel 10 mL microwave process vial with stir bar
Temperature 120 °C (Ramp time: 2 min)
Time 15 min
Power Dynamic (200 W max)

Step-by-Step Methodology:

  • To a 10 mL microwave process vial, add this compound (e.g., 0.5 mmol, 119.7 mg), the desired arylboronic acid (0.6 mmol), and a magnetic stir bar.

  • Add Pd(PPh₃)₄ (0.015 mmol, 17.3 mg) and K₂CO₃ (1.5 mmol, 207 mg).

  • Add 4 mL of 1,4-dioxane and 1 mL of deionized water.

  • Seal the vial with a cap and place it in the microwave reactor cavity.

  • Irradiate the mixture according to the parameters in the table. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-chloro-4-arylpyridine derivative.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[13] This reaction is fundamental for synthesizing precursors to many complex heterocyclic systems. Microwave assistance provides a rapid, copper-free, and often solventless route to these valuable products.[14][15]

Causality of Protocol Choices:

  • Catalyst System: A dual-catalyst system of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is traditional. The copper facilitates the formation of a copper acetylide intermediate, accelerating the reaction.[12] However, microwave protocols can often be performed effectively without the toxic copper co-catalyst, which is a significant "green chemistry" advantage.[14]

  • Base: A liquid organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.

  • Solvent: While the reaction can be run neat in the amine base, solvents like acetonitrile or DMF are often used to ensure homogeneity, especially for solid reactants.

Protocol: Microwave-Assisted Sonogashira Coupling

ParameterRecommended Value/Reagent
Reactants This compound (1.0 eq.), Terminal Alkyne (1.5 eq.)
Catalyst PdCl₂(PPh₃)₂ (2 mol%)
Co-catalyst CuI (4 mol%) (Optional, but recommended for speed)
Base Triethylamine (Et₃N)
Vessel 5 mL microwave process vial with stir bar
Temperature 100 °C (Ramp time: 2 min)
Time 10 min
Power Dynamic (150 W max)

Step-by-Step Methodology:

  • In a 5 mL microwave process vial, combine this compound (0.4 mmol, 95.8 mg), PdCl₂(PPh₃)₂ (0.008 mmol, 5.6 mg), CuI (0.016 mmol, 3.0 mg), and a stir bar.

  • Add 3 mL of triethylamine, followed by the terminal alkyne (0.6 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture as per the table conditions.[16]

  • After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 3-chloro-4-alkynylpyridine.

C. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[17][18] The reaction couples an aryl halide with a primary or secondary amine. Microwave irradiation drastically shortens the long reaction times (often 12-24 hours) typically required with conventional heating to as little as 10-30 minutes.[8][19]

Causality of Protocol Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or BrettPhos are crucial for promoting the reductive elimination step and preventing side reactions.[18] Using pre-formed palladium-ligand complexes (precatalysts) can improve reproducibility.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate its coordination to the palladium center.

  • Solvent: Anhydrous, apolar, high-boiling solvents like toluene or 1,4-dioxane are preferred to ensure the stability of the catalyst and the high temperatures often required.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Microwave-Assisted Buchwald-Hartwig Amination

ParameterRecommended Value/Reagent
Reactants This compound (1.0 eq.), Amine (1.2 eq.)
Precatalyst XPhos Pd G2 (2 mol%)
Base NaOtBu (1.4 eq.)
Solvent Anhydrous Toluene
Vessel 10 mL microwave process vial with stir bar
Temperature 130 °C (Ramp time: 2 min)
Time 30 min
Power Dynamic (250 W max)

Step-by-Step Methodology:

  • In a glovebox, add NaOtBu (0.7 mmol, 67 mg) and XPhos Pd G2 precatalyst (0.01 mmol, 7.9 mg) to a 10 mL microwave vial containing a stir bar.

  • Remove the vial from the glovebox. Add this compound (0.5 mmol, 119.7 mg) and the desired amine (0.6 mmol).

  • Add 4 mL of anhydrous toluene.

  • Seal the vial, place it in the microwave reactor, and run the reaction under the specified conditions.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography to yield the 3-chloro-4-aminopyridine product.

Application II: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

While the C-I bond is favored for cross-coupling, the electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate, particularly when attack occurs at the C2 or C4 positions.[20][21] Under forcing conditions, typically enhanced by microwave heating, strong nucleophiles can displace the iodide at C4 or even the chloride at C3.[22][23]

Causality of Protocol Choices:

  • Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, or secondary amines like morpholine).

  • Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they can solvate the cation of the nucleophile, increasing its reactivity, and they absorb microwave energy very efficiently.

  • Temperature: Higher temperatures are generally needed for SNAr compared to Pd-coupling. Microwave reactors safely achieve the necessary temperatures (150-200 °C) in sealed vessels.[22]

Protocol: Microwave-Assisted SNAr with an Amine

ParameterRecommended Value/Reagent
Reactants This compound (1.0 eq.), Morpholine (3.0 eq.)
Base K₂CO₃ (2.0 eq.) (Optional, acts as acid scavenger)
Solvent DMSO
Vessel 5 mL microwave process vial with stir bar
Temperature 180 °C (Ramp time: 3 min)
Time 45 min
Power Dynamic (300 W max)

Step-by-Step Methodology:

  • Combine this compound (0.5 mmol, 119.7 mg), morpholine (1.5 mmol, 131 µL), K₂CO₃ (1.0 mmol, 138 mg), and a stir bar in a 5 mL microwave vial.

  • Add 3 mL of DMSO.

  • Seal the vial and irradiate in the microwave reactor.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer repeatedly with water to remove DMSO, then with brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the substituted product. Note: Selective displacement of iodide over chloride is generally expected.

References

One-Pot Synthesis of Substituted Pyridines from 3-Chloro-4-iodopyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines and One-Pot Syntheses

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise installation of diverse substituents onto the pyridine ring is paramount for modulating the physicochemical and biological properties of these molecules. Traditional multi-step synthetic routes to achieve such polysubstitution are often characterized by laborious purification of intermediates, leading to reduced overall yields and increased waste generation.

One-pot sequential cross-coupling reactions have emerged as a powerful and elegant strategy to overcome these limitations. By leveraging the differential reactivity of various halogen atoms on a single heterocyclic core, multiple, distinct functionalities can be introduced in a single reaction vessel without the need for intermediate isolation. This approach not only enhances synthetic efficiency but also aligns with the principles of green chemistry by minimizing solvent usage and waste.

3-Chloro-4-iodopyridine is an exceptionally versatile and commercially available building block for this purpose. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds towards palladium-catalyzed cross-coupling reactions allows for a highly chemoselective, stepwise functionalization. The C-I bond, being weaker and more susceptible to oxidative addition to a Pd(0) catalyst, reacts preferentially under milder conditions, leaving the more robust C-Cl bond available for a subsequent transformation under more forcing conditions.[1][2] This inherent reactivity difference is the linchpin for the one-pot protocols detailed herein.

This guide provides detailed application notes and step-by-step protocols for the one-pot synthesis of di- and tri-substituted pyridines, starting from this compound. We will explore sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering researchers a robust toolkit for the rapid generation of diverse pyridine libraries.

Core Principle: Chemoselective Reactivity of Halopyridines

The success of one-pot sequential cross-coupling on this compound hinges on the predictable reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed reactions: C–I > C–Br > C–Cl.[1][2]

The initial, more facile reaction occurs at the 4-position (C-I bond), while the second coupling at the 3-position (C-Cl bond) requires a more active catalyst system or higher temperatures. This differential reactivity allows for the sequential introduction of two different substituents.

G cluster_0 One-Pot Sequential Cross-Coupling Workflow A This compound B Step 1: C-I Bond Functionalization (e.g., Suzuki, Sonogashira) - Mild Conditions - Pd(PPh₃)₄ or similar A->B Reagent 1 Catalyst 1 C Intermediate: 4-Substituted-3-chloropyridine (Not Isolated) B->C D Step 2: C-Cl Bond Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - Harsher Conditions/Different Catalyst - Bulky phosphine ligands C->D Reagent 2 Catalyst 2 (or same + heat) E Final Product: 3,4-Disubstituted Pyridine D->E

Caption: General workflow for one-pot sequential functionalization of this compound.

Application Protocol 1: One-Pot Sequential Suzuki-Miyaura/Sonogashira Coupling

This protocol details the synthesis of a 4-aryl-3-alkynylpyridine, a valuable scaffold in materials science and medicinal chemistry. The first step is a Suzuki-Miyaura coupling at the C4-iodo position, followed by a Sonogashira coupling at the C3-chloro position.

Causality and Experimental Choices:
  • Step 1 (Suzuki-Miyaura): A standard, relatively mild palladium catalyst such as Pd(PPh₃)₄ is sufficient to activate the highly reactive C-I bond. The reaction proceeds at a lower temperature to ensure selectivity over the C-Cl bond.

  • Step 2 (Sonogashira): To activate the more robust C-Cl bond, an increase in temperature is typically required. The addition of a copper(I) co-catalyst is standard for the Sonogashira reaction, facilitating the transmetalation of the copper acetylide to the palladium center.[3][4] The initial palladium catalyst is often sufficient for the second step, though in some cases, a more active ligand may be introduced.

Detailed Experimental Protocol:

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • CuI (2 mol%)

  • K₂CO₃ (2.0 equiv for Suzuki)

  • Et₃N (3.0 equiv for Sonogashira)

  • Anhydrous 1,4-Dioxane

  • Anhydrous DMF

  • Microwave reaction vials (if using microwave)

Procedure:

  • Reaction Setup (Step 1 - Suzuki-Miyaura):

    • To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Add anhydrous 1,4-dioxane (5 mL).

    • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Execution of Step 1:

    • Conventional Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the this compound.

    • Microwave Heating: Heat the reaction in a sealed microwave vial to 100 °C for 20-30 minutes. Monitor for completion.

  • In-situ Setup for Step 2 (Sonogashira):

    • Cool the reaction mixture to room temperature.

    • Under a positive flow of argon, add the terminal alkyne (1.2 mmol), CuI (0.02 mmol), and Et₃N (3.0 mmol). If necessary, add anhydrous DMF (2 mL) to aid solubility.

  • Execution of Step 2:

    • Conventional Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the 4-aryl-3-chloropyridine intermediate.

    • Microwave Heating: Heat the reaction in the sealed microwave vial to 140-150 °C for 45-60 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-alkynylpyridine.

Data Presentation: Expected Outcomes
EntryArylboronic AcidTerminal AlkyneProductTypical Yield (%)
1Phenylboronic acidPhenylacetylene3-Chloro-4-phenylpyridine>90% (Step 1)
3-(Phenylethynyl)-4-phenylpyridine75-85% (Overall)
24-Methoxyphenylboronic acidEthynyltrimethylsilane3-Chloro-4-(4-methoxyphenyl)pyridine>90% (Step 1)
3-((Trimethylsilyl)ethynyl)-4-(4-methoxyphenyl)pyridine70-80% (Overall)

Application Protocol 2: One-Pot Sequential Suzuki-Miyaura/Buchwald-Hartwig Amination

This protocol outlines the synthesis of 4-aryl-3-aminopyridines, a common motif in pharmacologically active compounds. The sequence involves an initial Suzuki-Miyaura coupling followed by a Buchwald-Hartwig C-N coupling.

Causality and Experimental Choices:
  • Catalyst System: While the initial Suzuki coupling can proceed with a standard Pd catalyst, the subsequent Buchwald-Hartwig amination of the less reactive aryl chloride often requires a more specialized catalyst system.[5][6][7] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are crucial for facilitating the oxidative addition to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.[5]

  • Base Selection: The choice of base is critical and differs between the two steps. A carbonate or phosphate base is typically used for the Suzuki coupling. For the Buchwald-Hartwig amination, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[5][6]

  • One-Pot Execution: A key consideration is the compatibility of the reagents. The reaction is performed sequentially: after the Suzuki coupling is complete, the new set of reagents (amine, strong base, and potentially a more suitable ligand) is added to the same reaction vessel.[7]

G cluster_1 Suzuki / Buchwald-Hartwig One-Pot Logic Start This compound Step1 Suzuki Coupling - Pd₂(dba)₃ / Ligand (e.g., SPhos) - Weaker Base (e.g., K₃PO₄) - Moderate Temperature Start->Step1 Arylboronic Acid Intermediate 4-Aryl-3-chloropyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination - Same Catalyst System - Stronger Base (e.g., NaOtBu) - Amine Nucleophile - Higher Temperature Intermediate->Step2 Amine Product 4-Aryl-3-aminopyridine Step2->Product

Caption: Logical flow for the sequential Suzuki-Buchwald-Hartwig amination protocol.

Detailed Experimental Protocol:

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos or RuPhos (4.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup (Step 1 - Suzuki-Miyaura):

    • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol) and the appropriate phosphine ligand (e.g., XPhos, 0.045 mmol). Add anhydrous toluene (2 mL) and stir for 10 minutes.

    • To this catalyst solution, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Execution of Step 1:

    • Seal the Schlenk tube and heat the reaction mixture to 90 °C for 6-12 hours, or until the starting material is consumed as monitored by TLC/LC-MS.

  • In-situ Setup for Step 2 (Buchwald-Hartwig Amination):

    • Cool the reaction mixture to room temperature.

    • Carefully open the Schlenk tube under a counterflow of argon.

    • Add the amine (1.2 mmol) followed by the portion-wise addition of NaOtBu (1.4 mmol). Caution: The addition of the strong base can be exothermic.

  • Execution of Step 2:

    • Reseal the Schlenk tube and heat the mixture to 110 °C for 12-24 hours. Monitor the reaction for the disappearance of the 4-aryl-3-chloropyridine intermediate.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the desired 4-aryl-3-aminopyridine.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Progress of each step should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for confirmation of the consumption of the starting material in the first step before proceeding to the second, ensuring the sequential nature of the reaction.

  • Product Characterization: The final purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, thereby validating the success of the one-pot procedure.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low yield in Step 1 Inactive catalyst; poor quality boronic acid; insufficient degassing.Use a pre-catalyst; ensure boronic acid is dry; thoroughly degas the solvent.
Reaction stalls at intermediate Insufficiently active catalyst for C-Cl activation; decomposition of catalyst at high temp.For Step 2, consider adding a fresh portion of a more robust ligand (e.g., BrettPhos). Use a pre-catalyst designed for stability. Increase reaction temperature cautiously.
Formation of homocoupling products Presence of oxygen; side reactions in Sonogashira.Ensure a strictly inert atmosphere. For Sonogashira, use freshly distilled and degassed solvents and amine base.
Dehalogenation (loss of Cl) Presence of water or protic sources; certain bases.Use anhydrous solvents and reagents. Ensure the base is suitable for the specific coupling.

Conclusion

The one-pot sequential functionalization of this compound represents a highly efficient and atom-economical strategy for the synthesis of complex, polysubstituted pyridines. By carefully selecting catalysts, ligands, and reaction conditions, researchers can selectively manipulate the C-I and C-Cl bonds to introduce a wide array of aryl, alkynyl, and amino functionalities. The protocols provided herein serve as a robust starting point for drug discovery and materials science professionals to accelerate the synthesis of novel pyridine-based molecules.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 3-chloro-4-iodopyridine. As a substrate with differential halide reactivity and a potentially coordinating heteroatom, it presents unique challenges that can lead to low yields. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to empower you to overcome these obstacles.

Troubleshooting Guide: From Low Yield to Optimized Success

This section is structured as a direct response to common issues encountered in the laboratory. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Q1: My Suzuki coupling of this compound with an arylboronic acid is resulting in a very low yield of the desired 3-chloro-4-arylpyridine. What are the most likely causes and my primary troubleshooting steps?

A low yield in this specific reaction is typically rooted in one of four areas: poor chemoselectivity, catalyst inefficiency or deactivation, instability of the boronic acid, or suboptimal reaction conditions. The key is to diagnose the issue systematically.

The foundational challenge with this substrate is achieving selective C-C bond formation at the C4 (iodo) position while leaving the C2 (chloro) position untouched. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond.[1][2][3][4] A low yield often means this inherent reactivity difference is not being effectively exploited.

Your initial diagnostic steps should be:

  • Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to identify all components. Are you seeing unreacted starting materials? Is there evidence of homocoupling of your boronic acid? Do you see the protodeboronated starting material (3-chloropyridine)? Is there any sign of reaction at the chloride position?

  • Review Your Reaction Setup: Was the system rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen)? Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to termination of the catalytic cycle.[5][6][7]

Based on your findings, proceed to the more specific issues below.

Q2: I'm seeing a significant amount of unreacted this compound. How do I improve catalyst activity and prevent deactivation?

Seeing a large amount of unreacted starting material, especially the electrophile, points directly to a problem with the catalyst's activity or stability.

Causality: The two primary culprits are inefficient generation of the active Pd(0) species and deactivation of the catalyst during the reaction. The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2][8]

Solutions:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, which helps the desired catalytic cycle outcompete deactivation pathways.[3][9]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are highly effective.[10][11]

  • Choice of Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in situ reduction to Pd(0) might be inefficient.

    • Try a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes improve results by removing the need for a separate reduction step.[10]

    • Use Modern Precatalysts: Consider using air-stable precatalysts (e.g., SPhos-Pd-G3) which are designed for reliable and rapid generation of the active monoligated Pd(0) species.

  • Increase Catalyst Loading: As a simple first step, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome minor deactivation issues, though this is not a substitute for proper optimization.

Parameter Standard Condition Optimized Condition for Pyridine Substrates Rationale
Pd Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd₂(dba)₃, SPhos-Pd-G3Ensures efficient generation of active Pd(0).[10]
Ligand PPh₃SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate key catalytic steps and prevent pyridine binding.[3][11]
Catalyst Loading 1-2 mol%2-5 mol%Compensates for potential catalyst deactivation pathways.
Q3: My analysis shows significant homocoupling of my boronic acid and some protodeboronation. How can I mitigate these side reactions?

These are classic Suzuki side reactions that compete with the desired cross-coupling. They indicate that the boronic acid is being consumed in non-productive pathways.

Causality:

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by acid, base, or residual metal salts and is often exacerbated by high temperatures and excessive water in the reaction mixture.[12][13]

  • Homocoupling: This is a palladium-catalyzed dimerization of the boronic acid. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that consumes the boronic acid.[6][10][14]

Solutions:

  • Rigorous Inert Atmosphere: This is the most critical factor for preventing homocoupling. Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes) and ensure your reaction vessel is properly flushed and maintained under a positive pressure of inert gas.[5][7]

  • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable and less prone to protodeboronation and homocoupling than their corresponding boronic acids.[12][15]

  • Optimize the Base: The choice of base is crucial. While a base is required to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can promote decomposition.[16][17]

    • Try Phosphate Bases: Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective but generally milder than hydroxides, reducing the risk of protodeboronation.

    • Carbonate Bases: Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents, but potassium carbonate (K₂CO₃) is a good, cost-effective alternative.[16][18]

  • Control Stoichiometry: Use a slight excess of the boronic acid or ester (e.g., 1.1-1.3 equivalents). This ensures that even if minor decomposition occurs, there is sufficient nucleophile to drive the reaction to completion.

Q4: I'm not sure about my solvent and base combination. What are the best practices for this specific coupling?

The interplay between the solvent and base is critical for ensuring all components are sufficiently soluble and the catalyst can function optimally.

Causality: The base must activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[17] For this to happen efficiently, the base must have some solubility in the reaction medium. This is why biphasic solvent systems are common.

Solutions:

  • Recommended Solvent Systems: Aprotic polar solvents, often with a small amount of water, are standard. The water helps to solubilize the inorganic base.

    • 1,4-Dioxane / Water (e.g., 4:1 ratio): A very common and effective system.

    • THF / Water (e.g., 4:1 ratio): Good for lower temperature reactions.[11]

    • Toluene / Water: Can be effective, especially for higher temperature reactions.

  • Base and Solvent Pairing:

    • For K₂CO₃ or K₃PO₄ , aqueous mixtures with dioxane, THF, or DMF are excellent choices.[11][18]

    • If you must run under anhydrous conditions (e.g., to minimize protodeboronation), use a highly soluble base like Cs₂CO₃ or an organic base, though the latter is less common for this type of substrate.

Base Recommended Solvent(s) Key Considerations
K₂CO₃ Dioxane/H₂O, THF/H₂OCost-effective, standard choice. Ensure base is finely powdered.[19][20]
Cs₂CO₃ Dioxane/H₂O, Anhydrous DioxaneHigher solubility in organic solvents, often gives higher yields but is more expensive.[16]
K₃PO₄ Dioxane/H₂O, Toluene/H₂OOften excellent for minimizing protodeboronation with sensitive boronic acids.[11]
KF Anhydrous Dioxane or TolueneCan be used under anhydrous conditions, particularly with boronic esters.[17]

Visualizing the Process

To effectively troubleshoot, it is essential to understand the fundamental mechanism and the logical flow of decision-making.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R¹-Pd(II)L_n-X (Oxidative Addition) Pd0->OA_Complex R¹-X (Oxidative Addition) inv1 OA_Complex->inv1 TM_Complex R¹-Pd(II)L_n-R² (Transmetalation) inv2 TM_Complex->inv2 Product 3-Chloro-4-arylpyridine (R¹-R²) TM_Complex->Product inv1->TM_Complex R²-B(OR)₂ (Transmetalation) inv2->Pd0 R¹-R² (Reductive Elimination) R1X This compound (R¹-X) R1X->OA_Complex R2B Ar-B(OH)₂ (R²-Boronic Acid) R2B->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex Salts Byproducts Troubleshooting_Workflow cluster_diagnosis Diagnosis (Analyze Crude LCMS/GCMS) cluster_cause1 Potential Cause cluster_cause2 Potential Cause cluster_solution1 Solution cluster_solution2 Solution start Low Yield Observed sm_present High % of Unreacted This compound start->sm_present side_products Side Products Observed (Homocoupling, Protodeboronation) start->side_products no_reaction No Reaction / Trace Conversion start->no_reaction cause1a Catalyst Deactivation (Pyridine Coordination) sm_present->cause1a cause1b Inefficient Catalyst Activity sm_present->cause1b cause2a Oxygen in System side_products->cause2a cause2b Boronic Acid Instability side_products->cause2b cause2c Suboptimal Base/Solvent side_products->cause2c no_reaction->cause1a no_reaction->cause1b sol1a Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cause1a->sol1a sol1b Switch to Pd(0) or Modern Pre-catalyst cause1b->sol1b sol1c Increase Catalyst Loading cause1b->sol1c sol2a Ensure Rigorous Degassing & Inert Atmosphere cause2a->sol2a sol2b Use Boronic Ester (Pinacol/MIDA) Instead of Boronic Acid cause2b->sol2b sol2c Screen Bases (K₃PO₄, Cs₂CO₃) & Optimize Solvent cause2c->sol2c

References

Technical Support Center: Sonogashira Coupling with 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding Sonogashira coupling reactions involving 3-Chloro-4-iodopyridine. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of the potential causes and a step-by-step protocol to resolve it.

Q1: I'm observing a significant amount of alkyne homocoupling (Glaser product) in my reaction. What's causing this and how can I prevent it?

A1: Understanding and Preventing Glaser Homocoupling

Glaser coupling is the most common side reaction in copper-mediated Sonogashira couplings.[1][2] It is an oxidative dimerization of the terminal alkyne, which is highly promoted by the presence of oxygen.[1][3] The copper(I) acetylide intermediate, crucial for the main reaction, can be oxidized to copper(II) by oxygen, which then facilitates the homocoupling.[4]

Troubleshooting Protocol:

  • Ensure a Strictly Inert Atmosphere: This is the most critical factor.

    • Degassing: Thoroughly degas all solvents and liquid reagents (like amine bases) before use. The freeze-pump-thaw method (at least three cycles) is highly effective. For less sensitive reactions, bubbling a stream of argon or nitrogen through the solvent for 30-60 minutes may suffice.

    • Reaction Setup: Assemble your glassware hot from the oven and allow it to cool under a stream of inert gas. Use a Schlenk line or a glovebox for the most sensitive reactions. Ensure all septa are providing a good seal.

  • Use High-Purity Reagents:

    • Copper(I) Iodide: CuI can contain oxidized copper species. Using a freshly opened bottle or purifying the CuI before use is recommended. A simple purification involves stirring the CuI in a dilute acid solution, followed by washing with water and ethanol, and drying under vacuum.

    • Amine Base: Amine bases like triethylamine can contain peroxides if old or improperly stored. Use freshly distilled amines.

  • Consider a "Copper-Free" Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol can be highly effective as it eliminates the primary catalyst for Glaser coupling.[2][5] These reactions often require a slightly higher temperature or a more specialized palladium/ligand system but can provide cleaner results.[6]

  • Modify Reaction Conditions:

    • Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

    • Running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling byproducts to minimal levels.[3]

Q2: My reaction is sluggish or stalls completely. Why is the this compound not reacting, and what can I do?

A2: Addressing Low Reactivity and Optimizing Conditions

The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[7][8] While the C-I bond in this compound is the primary site of reaction, several factors can lead to low conversion.

Troubleshooting Protocol:

  • Catalyst System Evaluation:

    • Palladium Source and Ligand: For heteroaromatic substrates, the choice of phosphine ligand is crucial.[9] If you are using a standard catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, consider switching to a more electron-rich and sterically bulky ligand such as P(t-Bu)₃ or XPhos. These ligands can promote the rate-determining oxidative addition step.[10]

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Using a slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary.

  • Solvent and Base Optimization:

    • Solvent Choice: While THF is common, more polar aprotic solvents like DMF or DMSO can enhance the reaction rate for less reactive substrates.[11] Be aware that DMF can decompose at high temperatures to generate dimethylamine, which can act as a poison to the catalyst.

    • Base Selection: The base not only neutralizes the HX byproduct but also participates in the catalytic cycle.[5] While amine bases like Et₃N or DIPEA are standard, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, particularly in copper-free systems.[12]

  • Increase Reaction Temperature: Some aryl halides require higher temperatures to undergo oxidative addition.[7] If your reaction is running at room temperature or a mild heat, consider increasing the temperature to 80-100 °C. Use a sealed tube if the solvent's boiling point is a concern.[13]

Q3: I'm observing hydrodehalogenation, where the iodine atom is replaced by hydrogen. What causes this side reaction?

A3: Minimizing Hydrodehalogenation

Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[14][15][16] It can occur through various mechanisms, often involving impurities in the solvent or base, or under harsh reaction conditions.

Troubleshooting Protocol:

  • Scrutinize Reagents and Solvents:

    • Solvent Purity: Ensure your solvents are truly anhydrous. Water can be a proton source.

    • Base Quality: The amine base can be a source of hydrogen. Using a freshly distilled amine is crucial. Some reports suggest that certain inorganic bases may reduce the incidence of this side reaction.

  • Optimize Reaction Conditions:

    • Temperature: Avoid excessively high temperatures, as this can promote decomposition pathways leading to hydrodehalogenation.[7]

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times can lead to increased byproduct formation.

  • Ligand Effects: The choice of phosphine ligand can influence the propensity for hydrodehalogenation. Experimenting with different ligands may help identify a system that disfavors this pathway.

Q4: Is there a risk of the chloro-substituent reacting? How can I ensure selectivity for the iodo-position?

A4: Ensuring Regioselectivity

The Sonogashira coupling is highly selective for the more reactive C-I bond over the C-Cl bond.[7][8] This difference in reactivity allows for selective coupling at the 4-position of this compound.

Best Practices for Selectivity:

  • Mild Reaction Conditions: Running the reaction at the lowest temperature that allows for efficient coupling at the C-I bond will minimize any potential for the C-Cl bond to react. Room temperature to 60 °C is often sufficient for aryl iodides.

  • Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ are generally very selective. Highly active catalysts designed for aryl chloride activation might show some reactivity at the chloro-position, especially at elevated temperatures.[17] For this substrate, sticking to catalysts known for standard Sonogashira couplings is advisable.

  • Monitoring: If you are developing a new protocol, it is wise to monitor for the formation of any di-coupled product, although this is highly unlikely under typical Sonogashira conditions.

Frequently Asked Questions (FAQs)

What is the optimal catalyst system for Sonogashira coupling with this compound?

For a standard, reliable reaction, a combination of a palladium(0) or palladium(II) precatalyst with a phosphine ligand and a copper(I) co-catalyst is recommended.

ComponentRecommended Starting PointNotes
Palladium Source PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(PPh₃)₄ (1-2 mol%)Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[5]
Copper Co-catalyst CuI (2-5 mol%)Essential for the standard mechanism to increase the acidity of the alkyne's terminal proton.[1]
Ligand PPh₃ (typically included in the Pd source)For challenging couplings, consider more electron-rich, bulky phosphines like P(t-Bu)₃ or cataCXium® A.[10]
Base Et₃N or DIPEA (2-3 equivalents)Should be anhydrous and freshly distilled. Can often serve as a co-solvent.[5]
Solvent THF, Dioxane, or DMFDegassed and anhydrous. DMF is a good choice for potentially sluggish reactions.[11]
How do the electronic properties of the this compound substrate affect the reaction?

The pyridine ring is electron-deficient, which generally makes the attached halides more susceptible to oxidative addition to the palladium(0) catalyst compared to electron-rich aromatic systems. This is beneficial for the reaction. The chloro-substituent is an electron-withdrawing group, which further activates the C-I bond towards oxidative addition.

Can I perform this reaction under "copper-free" conditions?

Yes, copper-free Sonogashira couplings are well-established and are a primary strategy to avoid Glaser homocoupling.[5][6]

Typical Copper-Free Conditions:

  • Catalyst: A robust palladium/phosphine ligand system is often required. Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is a common choice.

  • Base: A stronger base is often needed to deprotonate the alkyne without the assistance of copper. Organic bases like DBU or inorganic bases like Cs₂CO₃ are frequently used.

  • Solvent: Aprotic polar solvents like DMF or MeCN are common.

Visualizing the Reaction Pathways

To better understand the desired reaction and its main side reactions, the following diagrams illustrate the catalytic cycles.

Sonogashira_Pathways cluster_0 Main Sonogashira Cycle cluster_1 Glaser Coupling Side Reaction cluster_2 Hydrodehalogenation Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OA Ar-I TM Transmetalation (Ar-Pd(II)-C≡CR)L₂ OA->TM Cu-C≡CR RE Reductive Elimination TM->RE Isomerization RE->Pd0 Product Ar-C≡CR RE->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Oxidation Oxidative Dimerization Cu_Acetylide->Oxidation + O₂ Dimer R-C≡C-C≡C-R Oxidation->Dimer OA_H (Ar-Pd(II)-I)L₂ Hydrolysis Protonolysis OA_H->Hydrolysis + H⁺ Source ArH Ar-H Hydrolysis->ArH ArI This compound ArI->OA ArI->OA_H

Caption: Competing reaction pathways in the Sonogashira coupling.

References

Technical Support Center: Palladium Catalyst Removal in 3-Chloro-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 3-Chloro-4-iodopyridine. Our focus is on providing practical, field-proven insights to ensure the purity of your compounds.

Introduction: The Challenge of Palladium Removal

Cross-coupling reactions, such as Suzuki or Heck couplings, are powerful tools in modern organic synthesis, frequently employing palladium catalysts to form crucial carbon-carbon bonds. When working with substrates like this compound, achieving high conversion is often followed by the critical challenge of removing residual palladium to levels acceptable for downstream applications, particularly in pharmaceutical development where stringent limits (often <10 ppm) are in place. Inefficient removal can lead to downstream catalyst poisoning, product discoloration, and potential toxicity.

This guide is structured to help you navigate the common pitfalls and select the most appropriate purification strategy for your specific reaction.

PART 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the palladium removal process, offering a logical progression from simple fixes to more advanced solutions.

Issue 1: My product is still colored (gray, black, or colloidal) after initial filtration.

This is a classic sign of finely dispersed or colloidal palladium species that pass through standard filtration media.

  • Immediate Action:

    • Activated Carbon Treatment: This is often the first line of defense. Add 1-5 wt% of activated carbon (relative to your theoretical product weight) to the crude reaction mixture (dissolved in a suitable solvent). Stir for 1-2 hours at room temperature, then filter through a pad of Celite®. The high surface area of activated carbon effectively adsorbs many palladium species.

    • Celite® Filtration: Ensure you are using a sufficiently thick pad of Celite® (at least 1-2 inches) on your filter funnel. This can help trap finer particles. Pre-wet the Celite® pad with the filtration solvent to ensure a good seal.

  • Underlying Cause & Long-Term Solution: The formation of palladium black (Pd(0)) colloids is common, especially if the reaction is cooled too quickly or if the ligand-to-metal ratio is not optimal. For future reactions, consider degassing your solvents thoroughly and maintaining a slight positive pressure of inert gas (Nitrogen or Argon) throughout the reaction and workup.

Issue 2: Post-chromatography, my NMR/LC-MS still shows significant palladium contamination.

Standard silica gel chromatography is often inefficient at removing all palladium species, especially those that are soluble or complexed with your product.

  • Immediate Action: Scavenging Resins This is the most targeted approach for removing soluble palladium. Scavenger resins are functionalized polymers that selectively bind to metals.

    • Choosing a Scavenger: The choice of scavenger depends on the nature of the palladium species in your reaction.

      • Thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP) are highly effective for a broad range of palladium species (Pd(0) and Pd(II)).

      • Amine-based scavengers (e.g., SiliaMetS Amine) can also be effective, particularly for Pd(II) complexes.

  • Experimental Protocol: Palladium Scavenging

    • Solvent Selection: Dissolve your crude product in a solvent in which it is highly soluble but that does not interfere with the scavenger's binding (e.g., Toluene, THF, DCM).

    • Scavenger Addition: Add 3-5 equivalents of the chosen scavenger resin relative to the initial amount of palladium catalyst used.

    • Incubation: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. The optimal time should be determined empirically.

    • Filtration: Filter off the resin and wash it with the same solvent.

    • Analysis: Concentrate the filtrate and analyze for residual palladium content using ICP-MS or a similar sensitive technique.

Data Presentation: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Loading (mmol/g)Recommended EquivalentsAdvantagesDisadvantages
Thiol-Based -SH1.0 - 1.53 - 5High affinity for Pd(0) and Pd(II), robust.Potential for sulfur leaching (minor).
Amine-Based -NH2, -NHR1.2 - 2.04 - 6Good for Pd(II), less expensive.Less effective for Pd(0) species.
Thiourea-Based -C(=S)N2H20.8 - 1.23 - 5Very high affinity for palladium.Can sometimes be more difficult to filter.

This data is a general guide. Always consult the manufacturer's specifications for the specific scavenger you are using.

PART 2: Frequently Asked Questions (FAQs)

Q1: Can I just use multiple silica gel columns to remove the palladium?

While repeated chromatography might reduce palladium levels, it is often an inefficient and solvent-intensive method. Palladium can streak throughout the column, leading to broad cuts and poor recovery. A targeted scavenging step before chromatography is almost always more effective and economical.

Q2: I tried activated carbon, but the palladium levels are still too high. What's next?

This indicates that the palladium is likely in a soluble form that is not readily adsorbed by carbon. This is the ideal scenario to move on to a scavenger resin, as detailed in the troubleshooting guide above.

Q3: How do I choose between a thiol and an amine scavenger?

If you are unsure of the palladium's oxidation state at the end of the reaction, a thiol-based scavenger is the best starting point due to its broad effectiveness against both Pd(0) and Pd(II). If your reaction conditions strongly favor Pd(II) (e.g., an oxidative step in the workup), an amine-based scavenger can be a cost-effective option.

Q4: My product is not very soluble. How can I effectively use a scavenger resin?

In cases of poor solubility, you may need to use a larger volume of solvent or gently heat the mixture to ensure the product and palladium species are in solution to interact with the scavenger. Alternatively, you can pack the scavenger resin into a cartridge and flow a dilute solution of your product through it. This "catch-and-release" method can be very effective.

PART 3: Visualization of the Palladium Removal Workflow

The following diagram outlines the decision-making process for selecting the appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Reaction) initial_workup Aqueous Workup / Initial Filtration start->initial_workup check_color Is the solution colored (gray/black)? initial_workup->check_color activated_carbon Treat with Activated Carbon & Filter through Celite® check_color->activated_carbon Yes check_pd_level Analyze for Pd (e.g., ICP-MS) check_color->check_pd_level No activated_carbon->check_pd_level scavenger_resin Use Scavenger Resin (e.g., Thiol-based) check_pd_level->scavenger_resin > 10 ppm chromatography Purify by Chromatography check_pd_level->chromatography < 10 ppm scavenger_resin->chromatography final_product Final Pure Product (<10 ppm Pd) chromatography->final_product

Caption: Decision workflow for palladium catalyst removal.

Navigating the Reactivity of 3-Chloro-4-iodopyridine Under Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the technical support center for 3-Chloro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability and reactivity of this versatile building block under basic reaction conditions. As Senior Application Scientists, we have synthesized technical data with field-proven experience to help you anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in the presence of bases?

The primary stability concerns for this compound under basic conditions revolve around three main potential reaction pathways:

  • Halogen Dance Reaction: This is a significant consideration, especially with strong, non-nucleophilic bases like lithium diisopropylamide (LDA). The "halogen dance" is an isomerization where the iodine atom can migrate to an adjacent, deprotonated carbon on the pyridine ring.[1][2][3] This thermodynamically driven rearrangement can lead to a mixture of isomers, complicating your reaction outcome.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to attack by strong nucleophiles. While the 4-position is generally activated towards nucleophilic attack on a pyridine ring, the presence of two halogens complicates predictions.[4] The outcome will depend on the nature of the nucleophile, the base, and the reaction conditions.

  • Dehalogenation: Reductive dehalogenation, where one or both halogen atoms are replaced by hydrogen, can occur as a side reaction, particularly in the presence of a palladium catalyst and a hydride source.[5]

Troubleshooting Common Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are typically performed under basic conditions.[6] Below are troubleshooting guides for some of the most common applications.

Scenario 1: Suzuki-Miyaura Coupling

Issue: Low yield or incomplete conversion when coupling a boronic acid at the 4-position.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Base Incompatibility The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8] An inappropriate base can lead to poor activation or degradation of the starting material.1. Screen Bases: If using a strong base like NaOH or K₃PO₄, consider switching to a milder base like K₂CO₃ or Cs₂CO₃, especially if your substrate has base-sensitive functional groups.[9] 2. Aqueous vs. Anhydrous: The presence of water can be beneficial in some Suzuki couplings.[10] Experiment with biphasic (e.g., toluene/water) or anhydrous conditions (e.g., dioxane).
Ligand Choice The phosphine ligand stabilizes the palladium catalyst and influences its reactivity.1. Steric Hindrance: For hindered boronic acids, a bulkier ligand like SPhos or XPhos may be necessary. 2. Electron-Richness: For electron-rich coupling partners, an electron-rich ligand can improve catalytic activity.
Side Reactions Protodeboronation of the boronic acid or decomposition of the starting material can occur.1. Temperature Control: Run the reaction at the lowest effective temperature (e.g., start at 60-80 °C).[9] 2. Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[9]

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a deoxygenated solvent (e.g., a mixture of 1,4-dioxane and water).[9]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by column chromatography.[9]

Scenario 2: Sonogashira Coupling

Issue: Formation of homocoupled alkyne (Glaser coupling) and low yield of the desired 4-alkynyl-3-chloropyridine.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Oxygen Contamination The Sonogashira reaction is sensitive to oxygen, which promotes the homocoupling of the terminal alkyne.[11]1. Thorough Degassing: Ensure all solvents are rigorously degassed before use. 2. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[12]
Base Selection An amine base (e.g., triethylamine, diisopropylamine) is typically used as both the base and a solvent.[13] Its purity and suitability are critical.1. Base Purity: Use a freshly distilled or high-purity amine base. 2. Alternative Bases: For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes be used in a copper-free Sonogashira protocol.[11]
Copper Co-catalyst The copper(I) co-catalyst (e.g., CuI) is crucial for the formation of the copper acetylide intermediate.[11]1. Fresh Catalyst: Use freshly purchased or properly stored CuI. 2. Copper-Free Conditions: If side reactions are problematic, consider a copper-free Sonogashira protocol, which may require a different ligand and base system.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF).[12]

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.), and an amine base (e.g., triethylamine, 2.0 equiv.).[12]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by filtering off any solids and concentrating the filtrate. Purify the crude product by column chromatography.

Scenario 3: Buchwald-Hartwig Amination

Issue: No reaction or low yield when attempting to introduce a primary or secondary amine at the 4-position.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Base Strength Buchwald-Hartwig amination often requires a strong, non-nucleophilic base to deprotonate the amine.[14][15]1. Base Screening: Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[15] The choice depends on the amine's pKa and the substrate's sensitivity. For base-sensitive substrates, weaker bases like K₂CO₃ may be attempted, though reaction rates might be slower.[16] 2. Solubility: Ensure the chosen base has adequate solubility in the reaction solvent.
Ligand Incompatibility The ligand is critical for the efficiency of the catalytic cycle.[17]1. Ligand Generation: Different generations of Buchwald-Hartwig ligands offer varying levels of reactivity. For challenging couplings, consider using more advanced biarylphosphine ligands (e.g., RuPhos, XPhos). 2. Substrate Scope: Consult literature for ligands that are well-suited for heteroaromatic halides and the specific class of amine being used.[14]
Catalyst Deactivation The palladium catalyst can be sensitive to impurities or reaction conditions.1. Pre-catalyst vs. In-situ: Using a pre-formed palladium-ligand complex can sometimes give more reproducible results than generating the catalyst in situ. 2. Temperature: While many Buchwald-Hartwig reactions require elevated temperatures (80-100 °C), excessive heat can lead to catalyst decomposition.[14]

Understanding Potential Side Reactions

The Halogen Dance: A Deeper Dive

The "halogen dance" is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring.[2] For this compound, a strong base like LDA can deprotonate the C5 position. The resulting lithiated intermediate can then undergo a rearrangement where the iodine atom migrates, leading to a different constitutional isomer.

Halogen_Dance

Mitigation Strategies:

  • Avoid Strong, Non-nucleophilic Bases: If your desired transformation does not require a very strong base, opt for milder conditions (e.g., K₂CO₃, Cs₂CO₃).

  • Temperature Control: Halogen dance reactions are often performed at very low temperatures (e.g., -78 °C).[1] Carefully controlling the temperature can sometimes prevent or minimize this side reaction.

  • Alternative Synthetic Routes: If the halogen dance is unavoidable under the required basic conditions, consider a different synthetic strategy where the desired substitution pattern is installed through a different sequence of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates SNAr, especially at the 2- and 4-positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[4]

SNAr_Mechanism

Factors Influencing SNAr:

  • Nucleophile Strength: Stronger nucleophiles will favor SNAr.

  • Leaving Group Ability: Iodide is a better leaving group than chloride, so substitution is more likely to occur at the 4-position.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions.

By understanding these potential reaction pathways and having robust troubleshooting strategies, you can more effectively utilize this compound in your synthetic endeavors.

References

Technical Support Center: Column Chromatography Purification of 3-Chloro-4-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-chloro-4-iodopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of halogenated heterocycles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

Core Principles and Considerations

The purification of this compound derivatives by column chromatography is often complicated by the inherent properties of these molecules. The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel stationary phase, resulting in peak tailing, poor resolution, and in some cases, degradation of the target compound. Furthermore, the carbon-iodine bond can be labile under certain conditions, posing a risk of deiodination. This guide will address these challenges systematically.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during your purification process.

Problem 1: My this compound derivative is showing significant peak tailing on the TLC plate and column.

Q: What causes peak tailing and how can I resolve it?

A: Peak tailing with pyridine derivatives is a classic sign of strong, undesirable interactions between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a portion of your compound being retained more strongly, resulting in a "tail."

Immediate Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a common choice. The TEA, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyridine derivative.[1]

    • Recommendation: Start by adding 0.1-1% (v/v) of TEA to your mobile phase. You should observe a significant improvement in the spot shape on your TLC plate.

  • Deactivated Silica Gel: For particularly sensitive compounds, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing a higher concentration of TEA (e.g., 1-3%) before loading your sample.[2]

Workflow for Mitigating Peak Tailing:

G start Observe Peak Tailing decision1 Is the compound acid-sensitive? start->decision1 add_tea Add 0.1-1% TEA to eluent decision1->add_tea No deactivate_silica Prepare Deactivated Silica Gel decision1->deactivate_silica Yes run_column Run Column with Modified Eluent/Silica add_tea->run_column deactivate_silica->run_column end Improved Peak Shape run_column->end

Caption: Decision workflow for addressing peak tailing.

Problem 2: My compound appears to be degrading on the column.

Q: I suspect my this compound derivative is degrading during chromatography. How can I confirm this and prevent it?

A: Degradation on silica gel is a common issue, especially for sensitive molecules. The acidic nature of silica can catalyze decomposition, and for iodinated compounds, there is a risk of deiodination.

Confirmation of Degradation:

  • 2D TLC Analysis: A two-dimensional TLC is an excellent diagnostic tool.

    • Spot your crude material on one corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and develop it again in the same solvent system.

    • Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it degrades, you will see new spots off the diagonal, indicating the formation of new, likely more polar, compounds.

Prevention Strategies:

  • Use a Milder Stationary Phase: If degradation is confirmed, switch to a less acidic stationary phase.

    • Neutral Alumina: This is a good alternative for basic compounds.[3]

    • Deactivated Silica Gel: As mentioned previously, this can significantly reduce degradation.[2][4]

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation.

    • Flash Chromatography: Use a higher flow rate to expedite the purification.

    • Optimize Solvent System: Choose a solvent system that elutes your compound with a reasonable retention factor (Rf) of 0.2-0.4 to avoid excessively long elution times.[5]

Problem 3: I am getting poor separation between my product and a closely-eluting impurity.

Q: How can I improve the resolution of my column to separate my this compound derivative from a stubborn impurity?

A: Achieving good separation requires optimizing the selectivity of your chromatographic system.

Strategies for Improved Resolution:

  • Solvent System Optimization:

    • Test Different Solvent Systems: Do not rely solely on hexane/ethyl acetate. Try combinations like dichloromethane/methanol or toluene/ethyl acetate. Sometimes a change in solvent can dramatically alter the relative Rf values of your compounds.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve the separation of complex mixtures. Start with a low polarity mobile phase and slowly increase the proportion of the more polar solvent.[2]

  • Stationary Phase Selection:

    • If you are using standard silica, consider that different batches can have varying properties.

    • For very challenging separations, consider using a different stationary phase altogether, such as C18 (reversed-phase) if your compounds have sufficient hydrophobicity.

Recommended Solvent Systems for TLC Scouting:

Solvent System (v/v)Target Compound PolarityNotes
Hexane / Ethyl Acetate (9:1 to 1:1)Non-polar to moderately polarA good starting point for many organic compounds.[5][6]
Dichloromethane / Methanol (99:1 to 9:1)Moderately polar to polarUseful for more polar derivatives.
Toluene / Ethyl Acetate (9:1 to 1:1)Aromatic compoundsCan offer different selectivity for aromatic systems.

Always add 0.1-1% TEA to your chosen solvent system if you are working with pyridine derivatives on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel this compound derivative?

A: A systematic approach is key:

  • TLC Analysis: Begin by running TLC plates in a range of solvent systems (see table above) to find a system that gives your target compound an Rf value between 0.2 and 0.4.[5] Remember to include 0.1-1% TEA in your mobile phase.

  • Assess Stability: Perform a 2D TLC to check for on-plate degradation.

  • Column Setup: Based on your TLC results, pack a flash chromatography column with silica gel. A good rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude material.

  • Elution: Start with a mobile phase slightly less polar than what gave you the ideal Rf on TLC and consider running a gradient elution for the best separation.[2]

Q2: How do I visualize my this compound derivative on a TLC plate if it is not UV-active?

A: While most aromatic compounds are UV-active, if you are having trouble, there are other visualization techniques:

  • Iodine Chamber: Place the dried TLC plate in a sealed chamber with a few crystals of iodine. Many organic compounds will develop a temporary yellow-brown stain.[7][8]

  • Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized.

  • Specific Stains for Halogens: A silver nitrate stain can be used to visualize halogenated compounds, which will appear as dark spots after irradiation with UV light.[9]

Q3: Can I use reversed-phase chromatography for these compounds?

A: Yes, reversed-phase chromatography can be an excellent option, especially for more polar derivatives. In reversed-phase, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). In this system, polar compounds elute first. This can be advantageous as it avoids the issues associated with the acidic nature of silica gel.

Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
  • Prepare a solvent system consisting of your chosen eluent (e.g., 9:1 hexane/ethyl acetate) with 2-3% triethylamine.[2]

  • Dry pack your chromatography column with the required amount of silica gel.

  • Flush the column with 2-3 column volumes of the TEA-containing solvent system.

  • Discard the eluent that passes through.

  • You can then proceed to run your column with your standard mobile phase (with or without a lower concentration of TEA).

Protocol 2: Step-by-Step Flash Column Chromatography
  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.[10]

    • Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.[11]

  • Sample Loading:

    • Dissolve your crude this compound derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[11]

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then adding the dried powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure (using a pump or air line) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

Workflow for a Typical Flash Chromatography Purification:

G start Crude this compound Derivative tlc TLC Analysis (with 0.1-1% TEA) start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: General workflow for flash chromatography purification.

References

Minimizing byproducts in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproducts and optimize your synthetic routes.

Introduction

The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry, as the pyridine scaffold is a privileged structure in numerous pharmaceuticals. However, achieving high yields and purity can be challenging due to the formation of various byproducts. This guide provides in-depth, experience-driven advice to address common issues encountered during these syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of N-Oxide Byproducts

Q1: I am observing significant formation of N-oxide byproducts during my pyridine synthesis, particularly when using oxidizing agents. How can I prevent this?

A1: N-oxide formation is a common side reaction when the pyridine nitrogen acts as a nucleophile, especially in the presence of oxidizing agents or under certain reaction conditions. Here’s how you can address this issue:

  • Understanding the Mechanism: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This is particularly prevalent with strong oxidants or even with atmospheric oxygen under harsh conditions (e.g., high temperature).

  • Troubleshooting Protocol: Minimizing N-Oxide Formation

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. This is a critical first step.

    • Degassing Solvents: Use properly degassed solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Choice of Oxidant: If an oxidation step is necessary elsewhere in the molecule, select a milder or more sterically hindered oxidant that is less likely to interact with the pyridine nitrogen.

    • Protecting Groups: In multi-step syntheses, consider protecting the pyridine nitrogen. While this adds steps, it can be the most robust solution. Common protecting groups for pyridines are not straightforward, but transient protection via coordination to a Lewis acid (e.g., BF₃) can sometimes shield the nitrogen.

    • Temperature Control: Run the reaction at the lowest effective temperature to reduce the rate of N-oxide formation.

  • Data-Driven Insights:

ParameterStandard ConditionRecommended ModificationRationale
AtmosphereAirNitrogen or ArgonPrevents oxidation by atmospheric O₂.
SolventStandard GradeDegassed/AnhydrousRemoves dissolved O₂.
TemperatureRefluxRoom Temperature or 0 °CReduces the kinetic rate of N-oxidation.

  • Visualization of N-Oxide Formation:

N_Oxide_Formation Pyridine Substituted Pyridine N_Oxide Pyridine N-Oxide (Byproduct) Pyridine->N_Oxide Oxidation Oxidant [O] (e.g., m-CPBA, H₂O₂) Oxidant->N_Oxide caption Fig 1. Oxidation of Pyridine to N-Oxide. Regioselectivity_Workflow Start Mixture of Regioisomers Observed Analyze Analyze Substituent Effects (EDG vs. EWG) Start->Analyze Temp Lower Reaction Temperature Analyze->Temp Iterative Optimization Catalyst Screen Lewis Acids / Reagents Analyze->Catalyst Iterative Optimization Solvent Vary Solvent Polarity Analyze->Solvent Iterative Optimization Monitor Monitor by TLC/LC-MS Temp->Monitor Catalyst->Monitor Solvent->Monitor Monitor->Analyze Re-evaluate Desired Improved Regioselectivity Monitor->Desired caption Fig 2. Workflow for Optimizing Regioselectivity.

Validation & Comparative

A Head-to-Head Comparison of 3-Chloro-4-iodopyridine and 3-Bromo-4-chloropyridine in Suzuki Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Shanghai, China – January 5, 2026 – In the intricate world of pharmaceutical and materials science, the selective functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, offering unparalleled versatility and functional group tolerance.[1][2] For researchers and drug development professionals, the choice of starting materials, particularly dihalogenated pyridines, can profoundly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks, 3-chloro-4-iodopyridine and 3-bromo-4-chloropyridine, in Suzuki coupling reactions, supported by established mechanistic principles and experimental evidence.

The Decisive Role of the Halogen: Understanding Reactivity in Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Of these, the initial oxidative addition of the aryl halide to the palladium(0) complex is frequently the rate-determining step.[3][5] The facility of this step is directly correlated with the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. Weaker C-X bonds undergo oxidative addition more readily, leading to faster reaction rates.

The established order of reactivity for aryl halides in Suzuki coupling is:

I > Br >> Cl > F [3][6][7]

This fundamental principle governs the chemoselectivity observed in reactions involving polyhalogenated substrates and is the primary determinant of the relative reactivity between this compound and 3-bromo-4-chloropyridine.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X trans-ArPd(II)(L)₂X Pd(0)L2->Ar-Pd(II)-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-R trans-ArPd(II)(L)₂R' Ar-Pd(II)-X->Ar-Pd(II)-R R'B(OH)₂ Base Transmetalation Transmetalation Ar-Pd(II)-R->Pd(0)L2 Product Ar-R' (Product) Ar-Pd(II)-R->Product Reductive_Elimination Reductive Elimination reaction_iodopyridine cluster_main start This compound product 3-Chloro-4-aryl/vinyl-pyridine start->product Suzuki Coupling boronic + R-B(OH)₂ conditions Pd Catalyst, Base unreacted (C-Cl bond remains) reaction_bromopyridine cluster_main start 3-Bromo-4-chloropyridine product 3-Aryl/vinyl-4-chloropyridine start->product Suzuki Coupling boronic + R-B(OH)₂ conditions Pd Catalyst, Base unreacted (C-Cl bond remains)

References

A Senior Application Scientist's Guide to the Reactivity of Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halopyridines in Modern Synthesis

The pyridine moiety is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science, prized for its unique electronic properties and its ability to engage in hydrogen bonding. Consequently, the efficient construction of carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose.

This guide provides a comparative analysis of the reactivity of different halopyridines (iodo-, bromo-, chloro-, and fluoropyridines) in these critical transformations. Understanding this reactivity hierarchy is not merely academic; it directly impacts substrate selection, process optimization, and economic viability in research and development settings. We will delve into the mechanistic underpinnings of these differences, present comparative experimental data, and offer practical protocols to guide your synthetic strategy.

The generally accepted reactivity trend for halopyridines in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl >> F

This hierarchy is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The initial, and often rate-limiting, step in most cross-coupling catalytic cycles is the oxidative addition of the halopyridine to a Pd(0) complex. This step involves the cleavage of the C-X bond. As shown in the table below, the C-I bond is significantly weaker than the C-F bond, making iodopyridines far more susceptible to oxidative addition under mild conditions.

Halopyridine TypeC-X Bond Dissociation Energy (kcal/mol)General Reactivity Profile
Iodopyridine ~65-70Highly Reactive: The benchmark substrate, often reacting at room temperature with low catalyst loadings.
Bromopyridine ~80-85The Workhorse: Offers a good balance of high reactivity, stability, and moderate cost.
Chloropyridine ~95-100Challenging but Accessible: Requires more forcing conditions and specialized, electron-rich, sterically hindered ligands.
Fluoropyridine ~125-130Largely Inert: Generally unreactive in standard cross-coupling due to the very strong C-F bond.

The Mechanistic Heartbeat: The Palladium Catalytic Cycle

To appreciate the nuances of halopyridine reactivity, one must first understand the fundamental steps of a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The entire process is a catalytic cycle, where the palladium complex is regenerated at the end of each turn. The oxidative addition step is where the choice of halogen has its most profound impact.

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="General Pd-Catalyzed Cross-Coupling Cycle", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="R-Pd(II)(X)L_n\n(Oxidative Addition\nComplex)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="R-Pd(II)(R')L_n\n(Transmetalation\nComplex)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R-R'\n(Desired Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for positioning inputs/outputs halopyridine [label="Halopyridine (R-X)\n(e.g., Py-Br)", shape=none, fontcolor="#5F6368"]; coupling_partner [label="Coupling Partner\n(e.g., R'-B(OH)₂)", shape=none, fontcolor="#5F6368"]; base [label="Base", shape=none, fontcolor="#5F6368"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition\n (Rate-Limiting Step)", color="#EA4335", fontcolor="#202124", penwidth=2]; oa_complex -> trans_complex [label=" Transmetalation", color="#4285F4", fontcolor="#202124"]; trans_complex -> pd0 [label=" Reductive Elimination", color="#34A853", fontcolor="#202124"]; trans_complex -> product [style=dashed, arrowhead=none, color="#34A853"];

// Inputs halopyridine -> pd0 [style=dashed, arrowhead=open, label=" Enters Cycle", color="#5F6368"]; coupling_partner -> oa_complex [style=dashed, arrowhead=open, label=" Reacts Here", color="#5F6368"]; base -> oa_complex [style=dashed, arrowhead=open, color="#5F6368"]; }

Figure 1: General catalytic cycle for a palladium-catalyzed cross-coupling reaction. The initial oxidative addition step is critically influenced by the C-X bond strength of the halopyridine.

Comparative Reactivity in Major Cross-Coupling Reactions

The choice of halogen has practical implications that vary slightly depending on the specific cross-coupling reaction being performed. Below, we compare the performance of iodo-, bromo-, and chloropyridines in three of the most common transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction.

  • Iodopyridines: As the most reactive substrates, iodopyridines are ideal for Suzuki couplings where mild conditions are essential to preserve sensitive functional groups. They often react efficiently at or slightly above room temperature with simple palladium sources like Pd(PPh₃)₄.

  • Bromopyridines: Representing the optimal balance for most applications, bromopyridines are readily available and highly reactive, though they may require slightly higher temperatures or more effective ligands than their iodo counterparts. They are the most common choice in discovery chemistry.

  • Chloropyridines: Historically considered poor substrates, the development of advanced catalyst systems has unlocked the potential of chloropyridines. These systems rely on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the difficult oxidative addition step. The primary driver for using chloropyridines is their significantly lower cost and broader commercial availability, a key factor in large-scale synthesis.

Comparative Data: Suzuki-Miyaura Coupling of 3-Halopyridines

Halogen (X)Catalyst SystemTemp (°C)Time (h)Yield (%)Key Insight
Iodo (I) 2 mol% Pd(PPh₃)₄, Na₂CO₃80295Highly efficient under "classic" conditions.
Bromo (Br) 2 mol% Pd(OAc)₂, SPhos, K₃PO₄100492Requires a more modern ligand but still highly effective.
Chloro (Cl) 2 mol% Pd₂(dba)₃, XPhos, K₃PO₄1101288Requires a specialized, bulky ligand and more forcing conditions.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of medicinal chemistry for constructing aryl amine bonds. The reactivity trends are similar to the Suzuki coupling, but the choice of ligand is even more critical.

  • Iodo- and Bromopyridines: Both are excellent substrates for Buchwald-Hartwig amination. They can often be coupled using a variety of palladium precursors and ligands, with bromopyridines again offering the best compromise of reactivity and cost.

  • Chloropyridines: The amination of chloropyridines was a significant challenge until the development of highly active catalyst systems. Ligands such as Josiphos, BrettPhos, and the latest generation of Buchwald ligands are now capable of efficiently coupling even electron-rich and sterically hindered chloropyridines. Success is almost entirely dependent on using these state-of-the-art catalysts.

Comparative Data: Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine

Halogen (X)Catalyst SystemTemp (°C)Time (h)Yield (%)Key Insight
Bromo (Br) 1 mol% Pd₂(dba)₃, BINAP, NaOt-Bu90894Robust and high-yielding with a well-established ligand.
Chloro (Cl) 2 mol% Pd(OAc)₂, BrettPhos, K₃PO₄1101691Achievable in excellent yield but requires a highly specialized (and more expensive) ligand.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for your own experimentation.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine (Workhorse Example)

Reaction: Coupling of 3-bromopyridine with phenylboronic acid.

Reagents:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • Toluene/Water (5:1 mixture, 6 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add 3-bromopyridine and phenylboronic acid to the tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-phenylpyridine.

Protocol 2: Buchwald-Hartwig Amination of a Chloropyridine (Advanced Example)

Reaction: Coupling of 2-chloropyridine with aniline.

Reagents:

  • 2-Chloropyridine (1.0 mmol, 113.5 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • BrettPhos (0.02 mmol, 10.7 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to a dry vial.

  • Add 2-chloropyridine, followed by anhydrous toluene.

  • Finally, add aniline via syringe.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated heating block at 110 °C.

  • Stir the reaction for 16-24 hours.

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield 2-(phenylamino)pyridine.

Strategic Workflow: Selecting Your Halopyridine Substrate

The choice of a halopyridine is a strategic decision that balances cost, reactivity, and project stage. The following workflow illustrates a typical decision-making process in a drug development environment.

digraph "Halopyridine_Selection_Workflow" { graph [fontname="Arial", fontsize=14, label="Decision Workflow for Halopyridine Selection", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Project Goal:\nSynthesize Target Pyridine Derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; stage [label="What is the project stage?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; discovery [label="Early-Stage Discovery\n(Speed & Reliability)", fillcolor="#FFFFFF", fontcolor="#202124"]; process [label="Process / Scale-Up\n(Cost & Availability)", fillcolor="#FFFFFF", fontcolor="#202124"]; use_br [label="Default to Bromopyridine\n- Good reactivity/cost balance\n- High success probability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_i [label="Sensitive Substrate?\n(Low Temp Required)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; yes_i [label="Use Iodopyridine\n- Maximizes reactivity\n- Mildest conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_cl [label="Can Chloropyridine be used?\n- Check literature for precedent\n- Screen modern catalysts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cl_ok [label="Is coupling efficient (>80%)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; use_cl [label="Use Chloropyridine\n- Lowest cost for scale-up", fillcolor="#34A853", fontcolor="#FFFFFF"]; revert_br [label="Revert to Bromopyridine\n- Higher cost but reliable process", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> stage; stage -> discovery [label="Discovery"]; stage -> process [label="Scale-Up"]; discovery -> use_br; use_br -> use_i; use_i -> yes_i [label="Yes"]; use_i -> use_br [label="No", style=dashed]; process -> check_cl; check_cl -> cl_ok; cl_ok -> use_cl [label="Yes"]; cl_ok -> revert_br [label="No"]; }

Figure 2: A logical workflow for selecting the appropriate halopyridine based on the stage of a research or development project.

Conclusion

The reactivity of halopyridines in palladium-catalyzed cross-coupling is a well-defined hierarchy governed by carbon-halogen bond strength. While iodopyridines offer the highest reactivity for delicate substrates, bromopyridines provide the optimal balance of reactivity, stability, and cost for most discovery applications. The once-neglected chloropyridines have now become vital substrates for process chemistry and large-scale manufacturing, thanks to major advances in ligand and catalyst design. A strategic understanding of these relative reactivities, combined with a judicious choice of modern catalytic systems, empowers chemists to efficiently construct complex pyridine-containing molecules for a vast array of applications.

A Comparative Guide to LC-MS Methodologies for Monitoring 3-Chloro-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the real-time monitoring of chemical reactions involving 3-chloro-4-iodopyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles that govern methodological choices. We will explore how to develop a robust, self-validating LC-MS system for tracking the consumption of starting materials and the formation of products and impurities in key cross-coupling reactions.

The Strategic Importance of Reaction Monitoring for this compound

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, enabling selective functionalization at the 4-position through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Real-time, in-process reaction monitoring is critical for:

  • Optimizing Reaction Conditions: Accurately determining reaction endpoints, preventing the formation of byproducts from over-reaction, and ensuring complete consumption of starting materials.

  • Impurity Profiling: Identifying and tracking the formation of process-related impurities, which is a key requirement for regulatory submissions in pharmaceutical development.[1][2][3]

  • Mechanistic Understanding: Gaining insights into reaction kinetics and pathways, including the detection of transient intermediates or catalyst degradation products.

LC-MS is the analytical tool of choice for this purpose, combining the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[4][5]

Foundational Choices: Crafting the LC-MS Method

The development of a successful LC-MS method hinges on strategic choices regarding the stationary phase, mobile phase, and MS ionization source. These choices must be tailored to the specific physicochemical properties of the analytes involved in the reaction mixture.

The Separation Core: Column Chemistry Comparison

The goal of the chromatographic separation is to resolve the starting material (this compound), the desired product, the coupling partner (e.g., boronic acid, alkyne, or amine), and any potential side products. Given the aromatic and moderately polar nature of these compounds, reversed-phase chromatography is the most suitable approach.[6]

Table 1: Comparison of Reversed-Phase Column Chemistries

Stationary PhasePrimary Retention MechanismAdvantages for this ApplicationDisadvantages for this Application
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.Versatility & Robustness: Excellent retention for a wide range of nonpolar to moderately polar compounds. The most common and well-characterized reversed-phase chemistry.[7]Limited Aromatic Selectivity: May not fully resolve structurally similar aromatic isomers or byproducts that differ subtly in their electronic properties.
Phenyl-Hexyl Hydrophobic interactions and π-π interactions.Enhanced Aromatic Selectivity: The phenyl rings in the stationary phase can engage in π-π stacking interactions with the aromatic rings of the pyridine and other aromatic reactants/products, providing an orthogonal separation mechanism to C18.[8][9][10] This is particularly useful for separating isomers or closely related aromatic compounds.[11]Potential for Stronger Retention: The π-π interactions can lead to longer retention times, which may require a stronger organic mobile phase for elution.

Expert Recommendation: A Phenyl-Hexyl column is often the superior choice for this application. The additional π-π interaction mechanism provides an extra dimension of selectivity, which is invaluable for resolving the aromatic starting material from its aromatic products and potential aromatic homocoupled byproducts.[8][9] However, a C18 column remains a robust and valid alternative, particularly in a screening phase.

The Elution Engine: Mobile Phase Optimization

The mobile phase composition, particularly its pH and additives, is critical for achieving good peak shape and optimal ionization efficiency for basic compounds like pyridines.

Causality of Mobile Phase Additives:

Pyridine derivatives are basic, with a pKa typically around 5-6.[6] To achieve sharp, symmetrical peaks in reversed-phase chromatography and to promote efficient protonation for positive-mode electrospray ionization, it is essential to work at a pH well below the pKa of the analytes.

  • Acidic Additives (Formic Acid or Acetic Acid): The addition of a small amount of acid (typically 0.1%) to the mobile phase serves two purposes. First, it protonates the basic nitrogen of the pyridine ring, creating a positively charged species ([M+H]⁺). This minimizes secondary interactions with residual silanols on the silica-based stationary phase, which can cause peak tailing. Second, it ensures the analyte is already in its ionized form in solution, which dramatically enhances the efficiency of positive-mode electrospray ionization (ESI).[12][13] Formic acid is generally preferred over acetic acid as it is a stronger acid and provides better protonation at lower concentrations.[13]

  • Volatile Buffers (Ammonium Formate or Ammonium Acetate): While a simple acidic mobile phase is often sufficient, a buffered system using ammonium formate or ammonium acetate can improve peak shape and separation consistency, especially for very weak bases.[12][14] Ammonium ions in the mobile phase can also improve the response of protonated adducts.[12] These buffers are volatile and fully compatible with MS detection.[13][15]

Expert Recommendation: Start with a mobile phase consisting of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile . Acetonitrile is often preferred over methanol as an organic modifier because it tends to decrease π-π interactions, which can sometimes lead to excessively long retention on phenyl-based columns, while still providing excellent separation efficiency.[9]

The Detection Engine: Ionization Source Comparison

The interface between the LC and the MS is the ionization source, which converts the eluted analytes into gas-phase ions. For the compounds involved in typical cross-coupling reactions of this compound, Electrospray Ionization (ESI) is the most suitable technique.

Table 2: Comparison of LC-MS Ionization Sources

Ionization TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
Electrospray Ionization (ESI) A high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[16]Soft Ionization: Generates intact protonated molecules ([M+H]⁺) with minimal fragmentation, providing clear molecular weight information for the starting material, product, and impurities.[16] High Sensitivity for Polar/Ionic Compounds: Ideal for the analysis of the polar and basic pyridine derivatives in this application.Susceptibility to Matrix Effects: Ionization efficiency can be suppressed by non-volatile salts or other components in the reaction mixture. Requires volatile mobile phases.
Atmospheric Pressure Chemical Ionization (APCI) The LC eluent is vaporized in a heated tube and ionized by a corona discharge.Better for Less Polar, More Volatile Compounds: Can be more efficient for less polar analytes that are not easily ionized by ESI. Less Susceptible to Matrix Effects: The gas-phase ionization mechanism is generally more robust against suppression from matrix components.Thermal Degradation: The high temperature of the vaporizer can potentially cause degradation of thermally labile compounds. Generally less sensitive than ESI for polar, pre-charged analytes.

Expert Recommendation: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The basic nitrogen on the pyridine ring is readily protonated in the acidic mobile phase, making it ideal for ESI+ detection. This "soft" ionization technique will provide the molecular weight of all key components, allowing for their unambiguous identification and tracking over the course of the reaction.

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for monitoring a typical Suzuki-Miyaura cross-coupling reaction of this compound. The principles can be readily adapted for Sonogashira and Buchwald-Hartwig reactions.

Reaction Workflow and Sampling

The first step is to establish a systematic process for sampling the reaction and preparing it for analysis.

G cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 LC-MS Analysis Reaction Mixture This compound + Boronic Acid + Pd Catalyst + Base in Solvent Aliquot Take 10 µL Aliquot Reaction Mixture->Aliquot t = 0, 1h, 2h... Quench Quench with 1 mL Acetonitrile/Water (1:1) Aliquot->Quench Filter Filter through 0.22 µm Syringe Filter Quench->Filter Vial Transfer to LC-MS Vial Filter->Vial Injection Inject into LC-MS Vial->Injection Data Data Acquisition & Processing Injection->Data

Caption: Workflow for reaction sampling and preparation.

Detailed LC-MS Protocol

This protocol is a robust starting point and should be validated for the specific reaction being monitored.[2][17]

Instrumentation:

  • Liquid Chromatograph: UHPLC or HPLC system.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole/Q-TOF with an ESI source.

LC Conditions:

  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B

    • 8.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

MS Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas Pressure: 35 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 300 °C

  • Scan Mode: Full Scan (e.g., m/z 100-800) for qualitative monitoring. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantitative analysis after identifying the key ions.

Data Analysis and Interpretation

The primary output of the LC-MS analysis is a series of chromatograms over time. By extracting the ion chromatograms (EICs) for the specific m/z values of the reactants and products, their relative abundance can be tracked.

Identifying Key Species in a Suzuki Reaction

Consider the Suzuki coupling of this compound with phenylboronic acid.

G cluster_0 Reactants cluster_1 Products cluster_2 Potential Byproducts Reactant1 This compound MW: 273.42 [M+H]⁺: 273.93 Reactant2 Phenylboronic Acid MW: 121.93 [M+H]⁺: 122.94 Product 3-Chloro-4-phenylpyridine MW: 189.63 [M+H]⁺: 190.64 Byproduct1 Biphenyl (Homocoupling) MW: 154.21 [M+H]⁺: 155.22 Byproduct2 3-Chloropyridine (Protodeboronation/Dehalogenation) MW: 113.55 [M+H]⁺: 114.56

Caption: Key analytes in a model Suzuki reaction.

By monitoring the decrease in the signal for the EIC at m/z 273.93 and the increase in the signal for the EIC at m/z 190.64, the reaction progress can be accurately determined. Simultaneously, monitoring for potential byproducts like biphenyl (m/z 155.22) and 3-chloropyridine (m/z 114.56) provides a comprehensive impurity profile.[18][19][20]

Table 3: Expected [M+H]⁺ Ions for Monitoring Various Cross-Coupling Reactions

Reaction TypeCoupling Partner ExampleProductExpected Product [M+H]⁺Potential Byproduct(s)Expected Byproduct [M+H]⁺
Suzuki Phenylboronic Acid3-Chloro-4-phenylpyridine190.64Biphenyl, 3-Chloropyridine155.22, 114.56
Sonogashira Phenylacetylene3-Chloro-4-(phenylethynyl)pyridine214.661,4-Diphenylbutadiyne (Glaser coupling)203.26
Buchwald-Hartwig Morpholine4-(3-Chloropyridin-4-yl)morpholine213.683-Chloropyridine (Hydrodehalogenation)114.56

Method Validation and Trustworthiness

For applications in pharmaceutical development, the developed analytical method must be validated to ensure it is fit for purpose.[2][17] This involves demonstrating:

  • Specificity: The ability to assess unequivocally the analyte of interest in the presence of other components (starting materials, byproducts, etc.). This is demonstrated by achieving baseline separation of all key peaks.

  • Linearity: The response of the detector is proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By following the principles of method validation, the LC-MS system becomes a self-validating and trustworthy tool for making critical decisions in process development.[2]

References

A Comparative Guide to the X-ray Crystal Structure of 3-Chloro-4-iodopyridine Derivatives: Implications for Supramolecular Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structure of 3-chloro-4-iodopyridine derivatives. We will explore the nuanced interplay of intermolecular forces that govern their solid-state architecture and compare these features with alternative halogenated pyridines. This analysis is crucial for researchers, scientists, and drug development professionals who utilize these versatile building blocks in the rational design of pharmaceuticals and advanced materials.[1][2][3]

The strategic placement of chloro and iodo substituents on the pyridine ring creates a unique electronic and steric profile, making these compounds highly valuable intermediates in organic synthesis.[2] Their ability to participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allows for the construction of complex molecular frameworks essential in drug discovery.[1][2] Understanding the three-dimensional arrangement of these molecules in the crystalline state provides critical insights into their physical properties, stability, and potential for polymorphism—factors that are paramount in pharmaceutical development.

Experimental Methodology: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process requiring precision and a deep understanding of chemical principles. The causality behind each step is critical for obtaining high-quality single crystals suitable for X-ray diffraction.

Synthesis and Crystallization Protocol

The synthesis of substituted iodopyridines often involves halogen exchange reactions or directed lithiation followed by iodination. For instance, a general approach for synthesizing a 2-chloro-4-iodopyridine involves a lithium-halogen exchange on a precursor like 2-chloro-3-iodopyridine at low temperatures, followed by quenching the reaction to yield the desired product.[4] A similar strategy could be adapted for this compound.

Step-by-Step Crystallization Protocol (Slow Evaporation Method):

  • Solvent Selection (The "Why"): The choice of solvent is the most critical variable. An ideal solvent will dissolve the compound moderately at room temperature. This is crucial because if solubility is too high, the solution remains unsaturated and crystals won't form. If it's too low, the compound precipitates as an amorphous powder. A screening of solvents like chloroform, ethyl acetate, and ethanol is recommended.

  • Preparation of a Saturated Solution: Dissolve the synthesized this compound derivative in a minimal amount of the chosen solvent with gentle warming (if necessary) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, poor-quality crystals instead of a few large, single crystals.

  • Controlled Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle. This allows the solvent to evaporate slowly and controllably over several days. Rapid evaporation leads to rapid supersaturation and precipitation, not ordered crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed (often appearing as clear, well-defined geometric shapes), carefully remove them from the mother liquor using a spatula or forceps and allow them to dry.

X-ray Diffraction and Structure Refinement Workflow

The following workflow outlines the standard procedure for determining a crystal structure.

G Figure 1: General Workflow for Crystal Structure Determination cluster_exp Experimental Phase cluster_comp Computational Phase A Synthesis & Purification B Single Crystal Growth A->B C Mounting & X-ray Data Collection B->C D Structure Solution (Direct Methods) C->D Raw Diffraction Data E Structure Refinement (Least-Squares) D->E F Validation & Analysis (e.g., CheckCIF) E->F G Analysis of Intermolecular Interactions F->G Final Structural Model (CIF) G Figure 2: Dominant Intermolecular Interactions cluster_pi π-π Stacking mol1 N C C C-Cl C C-I mol2 N C C C-Cl C C-I mol1:c4->mol2:n I···N Halogen Bond mol3 N C C C-Cl C C-I mol1:c1->mol3:n C-H···N Hydrogen Bond mol4 Pyridine Ring 1 mol5 Pyridine Ring 2

References

A Technical Guide to 3-Chloro-4-iodopyridine: Unlocking Selective Synthesis Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast array of halogenated heterocycles, 3-Chloro-4-iodopyridine emerges as a uniquely powerful building block. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental data, to illustrate the distinct advantages of employing this compound over other halopyridine alternatives for the construction of complex molecular architectures.

The Core Advantage: Harnessing Differential Reactivity for Chemoselective Functionalization

The primary strategic advantage of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions. This disparity is a direct consequence of their bond dissociation energies (BDEs), which follow the general trend: C–I < C–Br < C–Cl.[1][2] The weaker C-I bond undergoes oxidative addition to a palladium(0) catalyst—the rate-determining step in many cross-coupling cycles—far more readily than the robust C-Cl bond.[2]

This inherent electronic property allows for exquisite, predictable chemoselectivity. Chemists can selectively functionalize the C4 position of the pyridine ring via reactions like Suzuki, Sonogashira, or Stille couplings, while the C3 chloro-substituent remains untouched.[3][4] This preserves the chlorine atom as a valuable synthetic handle for subsequent, orthogonal transformations, enabling a modular and controlled approach to building polysubstituted pyridines.[3][5]

G cluster_0 Sequential Functionalization Strategy A This compound B Step 1: Selective Cross-Coupling (e.g., Suzuki, Sonogashira) @ C4 Position A->B Reacts at C-I bond C 3-Chloro-4-(R1)-pyridine B->C D Step 2: Second Cross-Coupling or Nucleophilic Substitution @ C3 Position C->D Reacts at C-Cl bond E 3-(R2)-4-(R1)-disubstituted Pyridine D->E

References

A Comparative Guide to Ligands for the Cross-Coupling of 3-Chloro-4-iodopyridine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-iodopyridine in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged motif in a vast array of biologically active compounds. Among the various substituted pyridines, this compound stands out as a particularly versatile and valuable building block. The differential reactivity of its two halogen atoms—the more labile iodine at the C-4 position and the more robust chlorine at the C-3 position—offers a strategic gateway for sequential and site-selective functionalization. This allows for the precise and controlled elaboration of the pyridine core, a critical capability in the iterative process of lead optimization.

The selective cross-coupling of the C-I bond over the C-Cl bond is the linchpin of this strategy. This chemoselectivity is primarily governed by the significant difference in bond dissociation energies (C-I < C-Br < C-Cl), which dictates the ease of oxidative addition to a low-valent palladium catalyst. While this inherent reactivity difference provides a strong bias for reaction at the C-4 position, the choice of ligand coordinated to the palladium center plays a paramount role in maximizing efficiency, broadening substrate scope, and ensuring high yields. This guide provides a comparative analysis of various ligand classes for the three most synthetically impactful cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Decisive Role of the Ligand: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination. The ligand, a key player in this cycle, modulates the steric and electronic properties of the palladium center at each stage.

  • Oxidative Addition: Electron-rich and sterically bulky ligands generally accelerate the oxidative addition of the aryl halide to the Pd(0) center, forming the active Pd(II) species.

  • Transmetalation: The ligand influences the rate of transmetalation, where the organic moiety from the coupling partner (e.g., organoboron in Suzuki, amine in Buchwald-Hartwig, or copper acetylide in Sonogashira) is transferred to the palladium.

  • Reductive Elimination: This final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, is also profoundly affected by the ligand's properties. Bulky ligands can promote this step by creating a sterically congested metal center.

The following sections will delve into a comparative analysis of ligand performance in specific cross-coupling reactions of this compound, supported by experimental data.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the primary objective is the selective coupling at the C-4 position with a variety of aryl- and heteroarylboronic acids or their esters.

Ligand Comparison for Suzuki-Miyaura Coupling

The choice of ligand is critical for achieving high yields and preventing unwanted side reactions. Here, we compare the performance of several common phosphine-based ligands.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%) of 4-Aryl-3-chloropyridine
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄K₂CO₃Toluene/H₂O901275-85
dppf (1,1'-Bis(diphenylphosphino)ferrocene)PdCl₂(dppf)K₂CO₃Dioxane/H₂O100885-95
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Pd(OAc)₂K₃PO₄Dioxane/H₂O806>90
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Pd₂(dba)₃K₃PO₄Toluene1004>95

Note: Yields are representative and can vary depending on the specific boronic acid used.

Expertise & Experience: Causality Behind Ligand Selection
  • PPh₃: As a simple and cost-effective ligand, triphenylphosphine often provides satisfactory results, particularly with electron-rich boronic acids. However, its relatively low steric bulk and electron-donating ability can lead to longer reaction times and lower yields with more challenging substrates.

  • dppf: This ferrocene-based bisphosphine ligand offers a wider bite angle and increased electron density at the palladium center compared to PPh₃. This enhances the rate of reductive elimination and often leads to higher yields and shorter reaction times. Its chelating nature also contributes to the stability of the catalytic species.[1][2]

  • SPhos and XPhos (Buchwald Ligands): These bulky, electron-rich biaryl monophosphine ligands are often the ligands of choice for challenging Suzuki couplings.[2] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step. The electron-rich nature of these ligands also facilitates this key step. For the coupling of this compound, these ligands generally provide the highest yields in the shortest reaction times, even with sterically hindered or electron-deficient boronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine this compound, boronic acid, base, Pd precursor, and ligand in solvent start->reagents degas Degas the reaction mixture reagents->degas heat Heat to desired temperature under inert atmosphere degas->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Obtain 4-aryl-3-chloropyridine purify->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid using PdCl₂(dppf)
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add PdCl₂(dppf) (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-chloro-4-phenylpyridine.

II. Buchwald-Hartwig Amination: Constructing the Vital C-N Bond

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3][4] For this compound, this reaction allows for the introduction of various primary and secondary amines at the C-4 position.

Ligand Comparison for Buchwald-Hartwig Amination

The choice of ligand is particularly crucial for the amination of pyridines due to the potential for catalyst inhibition by the pyridine nitrogen.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%) of 4-Amino-3-chloropyridine
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)Pd₂(dba)₃NaOtBuToluene1001660-75
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Pd(OAc)₂Cs₂CO₃Dioxane1101270-85
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Pd₂(dba)₃K₃PO₄t-BuOH808>85
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Pd(OAc)₂LiHMDSTHF606>90

Note: Yields are representative and can vary depending on the specific amine used.

Expertise & Experience: Rationale for Ligand Selection in Aminations
  • BINAP: As a chelating bisphosphine ligand, BINAP can be effective in preventing the formation of inactive palladium dimers.[4] However, its rigidity can sometimes limit its effectiveness with challenging substrates.

  • Xantphos: This ligand features a large bite angle, which is believed to promote the reductive elimination step.[5] It is often a reliable choice for the amination of various aryl halides, including chloropyridines.[6]

  • RuPhos and BrettPhos (Buchwald Ligands): Similar to their application in Suzuki couplings, these bulky, electron-rich monophosphine ligands are highly effective for Buchwald-Hartwig aminations.[7] They facilitate both the oxidative addition and reductive elimination steps and are often the preferred choice for coupling with less nucleophilic amines or for reactions at lower temperatures.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII L_nPd(II)(Ar)X Pd0->PdII Ar-X OxAdd Oxidative Addition PdAmine [L_nPd(II)(Ar)(HNR'R'')]X PdII->PdAmine HNR'R'' AmineCoord Amine Coordination PdAmido L_nPd(II)(Ar)(NR'R'') PdAmine->PdAmido -HX Deprotonation Deprotonation (Base) PdAmido->Pd0 Product Ar-NR'R'' PdAmido->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine using RuPhos
  • In a glovebox, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford 4-(morpholino)-3-chloropyridine.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful means of introducing alkynyl groups, which are versatile handles for further synthetic transformations.[8][9] The reaction of this compound with terminal alkynes proceeds selectively at the C-4 position.

Ligand Comparison for Sonogashira Coupling

Both traditional phosphine ligands and more modern N-heterocyclic carbene (NHC) ligands have been employed in Sonogashira couplings. Both copper-catalyzed and copper-free conditions are widely used.[10][11]

LigandPalladium PrecursorCo-catalystBaseSolventTemp (°C)Time (h)Yield (%) of 4-Alkynyl-3-chloropyridine
PPh₃ PdCl₂(PPh₃)₂CuIEt₃NTHF60680-90
P(t-Bu)₃ Pd(dba)₂NoneCs₂CO₃Dioxane804>90 (Copper-free)
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Pd(IPr)Cl₂CuIi-Pr₂NHToluene703>95

Note: Yields are representative and can vary depending on the specific alkyne used.

Expertise & Experience: Ligand Selection for Sonogashira Reactions
  • PPh₃ (with CuI): The classic Sonogashira conditions utilizing a palladium-phosphine catalyst and a copper(I) co-catalyst are often reliable.[12] PPh₃ is a common choice, but can sometimes lead to the formation of undesired homocoupled alkyne byproducts (Glaser coupling).

  • P(t-Bu)₃ (Copper-Free): The development of bulky, electron-rich phosphine ligands like tri-tert-butylphosphine has enabled efficient copper-free Sonogashira couplings.[1] This is advantageous as it avoids issues with copper contamination in the final product and can suppress Glaser homocoupling.

  • IPr (NHC Ligand): N-heterocyclic carbene ligands have emerged as powerful alternatives to phosphines in a variety of cross-coupling reactions.[13] Their strong σ-donating ability can lead to highly active and stable palladium catalysts, often resulting in very high yields and short reaction times in Sonogashira couplings.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine this compound, terminal alkyne, base, Pd precursor, ligand, and co-catalyst (if applicable) in solvent start->reagents degas Degas the reaction mixture reagents->degas heat Stir at appropriate temperature under inert atmosphere degas->heat monitor Monitor reaction by TLC or GC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Obtain 4-alkynyl-3-chloropyridine purify->product

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene using P(t-Bu)₃
  • To a Schlenk tube, add Pd(dba)₂ (2 mol%), P(t-Bu)₃ (4 mol%), and cesium carbonate (2.0 equiv.).

  • Add this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 3-chloro-4-(phenylethynyl)pyridine.

Conclusion: A Ligand for Every Challenge

The selective functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy in modern organic synthesis. As demonstrated, the choice of ligand is not merely an afterthought but a critical parameter that dictates the efficiency, and often the feasibility, of these transformations. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group generally offer superior performance, providing high yields under mild conditions. In Sonogashira couplings, both traditional phosphine-based systems and modern NHC ligands have their merits, with copper-free conditions offering advantages in terms of product purity.

This guide serves as a starting point for researchers navigating the complex landscape of ligand selection. It is imperative to recognize that the optimal ligand for a given transformation is often substrate-dependent, and some degree of reaction optimization is always recommended. By understanding the fundamental principles that govern ligand effects and leveraging the comparative data presented herein, scientists can make more informed decisions, accelerating the synthesis of novel and impactful molecules.

References

A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Selective Cross-Coupling of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-4-iodopyridine

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive molecules.[1] Among the vast array of functionalized pyridines, this compound stands out as a particularly versatile and powerful building block.[1] Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more readily activated by palladium catalysts than the more robust carbon-chlorine bond. This inherent reactivity difference (C-I > C-Br > C-Cl) allows for a predictable and sequential functionalization strategy, enabling the selective introduction of diverse molecular fragments at the C4 position while preserving the C3 chloro-substituent for subsequent transformations.[2][3]

This guide provides a comparative analysis of various palladium catalyst systems for the most common cross-coupling reactions involving this compound. We will delve into the nuances of catalyst and ligand selection, reaction conditions, and provide field-proven protocols to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.

Visualizing the Experimental Workflow

A systematic approach is critical for successful cross-coupling. The following workflow outlines the key stages of a typical experiment, from setup to product isolation.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Oven-dry glassware prep2 Add Substrate, Coupling Partner, Base prep1->prep2 prep3 Add Pd Catalyst & Ligand prep2->prep3 react1 Add Degassed Solvent prep3->react1 Seal Vessel react2 Heat to Temperature react1->react2 react3 Monitor by TLC/LC-MS react2->react3 work1 Quench Reaction react3->work1 Reaction Complete work2 Aqueous Work-up work1->work2 work3 Purify (e.g., Column Chromatography) work2->work3 an1 Characterize Product (NMR, MS) work3->an1 an2 Determine Yield an1->an2

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the operational simplicity and the commercial availability of a vast library of boronic acids and esters.[4] For this compound, the goal is the selective formation of a C-C bond at the C4 position.

Comparative Data for Suzuki-Miyaura Catalysts
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference / Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O855~90A classic, reliable system for reactive halides.[5]
PdCl₂(dppf)·CH₂Cl₂K₂CO₃DMF1001285-95Often used for heteroaromatic substrates.[6]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1200.3~95Bulky, electron-rich phosphine ligands excel with less reactive partners.[5]
Pd(OAc)₂ / PCy₃K₃PO₄DioxaneRT16~92Effective even at room temperature for activated substrates.[7]
Expert Analysis & Protocol

The choice of catalyst is dictated by the reactivity of the boronic acid coupling partner. For simple, electron-rich or electron-neutral arylboronic acids, traditional catalysts like Pd(PPh₃)₄ are often sufficient.[5] However, for more sterically hindered or electron-deficient partners, more robust systems employing bulky, electron-rich phosphine ligands like XPhos or N-heterocyclic carbenes (NHCs) are necessary.[5][7][8] These ligands facilitate the rate-limiting oxidative addition and subsequent reductive elimination steps.[9] The use of a phosphate or carbonate base is standard, as it is strong enough to facilitate transmetalation without degrading sensitive functional groups.[4]

Protocol: Selective C4-Arylation using Pd(PPh₃)₄ [5][10]

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

    • Rationale: Pd(PPh₃)₄ is a pre-catalyst that readily dissociates in solution to provide the active Pd(0) species needed to initiate the catalytic cycle.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

    • Rationale: The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step where the organic group is transferred from boron to palladium.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-chloro-4-arylpyridine.

Suzuki-Miyaura Catalytic Cycle

G cluster_reactants Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-I(L₂) Pd0->PdII_1 Oxidative Addition (Ar-I) PdII_2 Ar-Pd(II)-OR(L₂) PdII_1->PdII_2 Ligand Exchange PdII_3 Ar-Pd(II)-Ar'(L₂) PdII_2->PdII_3 Transmetalation (Ar'-B(OH)₂) + Base PdII_3->Pd0 Reductive Elimination Prod Product (3-Cl-4-Ar'-Py) ArI 3-Cl-4-I-Py ArB Ar'-B(OH)₂

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[11][12] This reaction is distinguished by its use of a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[11][13]

Comparative Data for Sonogashira Catalysts
Catalyst System (Pd / Cu)LigandBaseSolventTemp. (°C)Yield (%)Reference / Notes
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF/DMF25-6085-95The classic, most common system.[10]
Pd(PPh₃)₄ / CuIPPh₃DiisopropylamineTHFRT~90Highly effective under mild conditions.[12]
Pd₂(dba)₃ / CuIP(t-Bu)₃Cs₂CO₃DioxaneRT~92Copper-free conditions are possible but often slower.[13]
Expert Analysis & Protocol

The Sonogashira coupling is remarkably efficient for the C4-iodo position of our substrate. The standard PdCl₂(PPh₃)₂/CuI system is robust and effective for a wide range of terminal alkynes.[10] The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex more rapidly than the alkyne itself.[11] An amine base, such as triethylamine or diisopropylamine, is essential, serving both as a base to deprotonate the alkyne and as a solvent.[13]

Protocol: Selective C4-Alkynylation using PdCl₂(PPh₃)₂/CuI [10]

  • Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (CuI, 2-4 mol%).

  • Solvent and Base Addition: Add anhydrous, deoxygenated THF and triethylamine (Et₃N, 2.5 equiv.).

    • Rationale: Et₃N acts as both the base and a ligand scavenger, forming triethylammonium iodide, which helps drive the reaction.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water, and purify by column chromatography to obtain the 3-chloro-4-alkynylpyridine.

Sonogashira Catalytic Cycle

G cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-I(L₂) Pd0->PdII_1 Oxidative Addition (Ar-I) PdII_2 Ar-Pd(II)-C≡CR(L₂) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Product PdII_2->Product Product (Ar-C≡CR) CuI Cu-I CuC Cu-C≡CR CuC->PdII_1 from Cu Acetylide CuC->CuI HC H-C≡CR HC->CuC Deprotonation Base Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction forms a C-C bond between an aryl halide and an alkene, typically leading to a substituted alkene product.[14] This reaction is a powerful tool for vinylation and is fundamental to organic synthesis.[15]

Comparative Data for Heck Catalysts
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference / Notes
Pd(OAc)₂ / PPh₃NaOAcDMF100-12012-2470-85A standard system for Heck reactions.[16]
PdCl₂(PPh₃)₂Et₃NAcetonitrile8016~80An alternative common catalyst precursor.
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane12018>90Bulky phosphines are effective for less reactive chlorides, but work well for iodides too.[17]
Expert Analysis & Protocol

For the Heck reaction, palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) are often preferred as they are typically more stable and efficient than some Pd(0) sources.[18] The reaction requires a base, often a relatively weak one like sodium acetate or triethylamine, to neutralize the HX formed during the catalytic cycle.[14] A key consideration in the Heck reaction is regioselectivity of the alkene insertion, which is generally controlled by sterics.

Protocol: Selective C4-Vinylation using Pd(OAc)₂ [14][16]

  • Preparation: In a sealed tube, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-3 mol%), triphenylphosphine (PPh₃, 4-6 mol%), and sodium acetate (NaOAc, 1.5 equiv.).

    • Rationale: Pd(OAc)₂ is reduced in situ to the active Pd(0) catalyst. The phosphine ligand stabilizes the palladium center.

  • Reactant Addition: Add the alkene (e.g., butyl acrylate, 1.5 equiv.) and anhydrous, degassed DMF.

  • Reaction: Seal the tube tightly and heat the mixture to 100-120 °C with stirring. Monitor the reaction by GC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over a solid drying agent, concentrate, and purify by column chromatography to isolate the 3-chloro-4-vinylpyridine derivative.

Heck Reaction Catalytic Cycle

G cluster_reactants Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-I(L₂) Pd0->PdII_1 Oxidative Addition (Ar-I) PdII_2 π-complex PdII_1->PdII_2 Olefin Coordination PdII_3 σ-complex PdII_2->PdII_3 Migratory Insertion PdII_4 H-Pd(II)-I(L₂) PdII_3->PdII_4 β-Hydride Elimination Product Substituted Alkene PdII_4->Pd0 Reductive Elimination (Base) Alkene Alkene

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[19] This reaction has largely replaced harsher classical methods.

Comparative Data for Buchwald-Hartwig Catalysts
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference / Notes
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-1008-1680-95An early, highly effective bidentate ligand system.[19][20]
Pd(OAc)₂ / XPhosK₃PO₄ or Cs₂CO₃Dioxane10012-24>90A modern, highly general system for a broad scope of amines.[21][22]
Pd₂(dba)₃ / XantphosNaOt-BuToluene11016~90Wide bite-angle ligand, good for many substrates.[10][20]
Expert Analysis & Protocol

The success of a Buchwald-Hartwig amination hinges critically on the combination of ligand and base.[21] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required to deprotonate the amine or the intermediate palladium-amine complex.[20] Modern, bulky, electron-rich phosphine ligands such as XPhos are exceptionally effective, promoting efficient coupling for a wide range of primary and secondary amines, including challenging substrates.[22]

Protocol: Selective C4-Amination using Pd(OAc)₂/XPhos [21]

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), XPhos (3 mol%), and Pd(OAc)₂ (1.5 mol%) to an oven-dried reaction vessel.

    • Rationale: A strong base is required to generate the palladium amide intermediate. Cs₂CO₃ is a good choice for sensitive substrates. XPhos is a highly active ligand that promotes high catalyst turnover.

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography or crystallization to yield the 3-chloro-4-aminopyridine product.

Buchwald-Hartwig Amination Catalytic Cycle

G cluster_reactants Pd0 Pd(0)L PdII_1 Ar-Pd(II)-I(L) Pd0->PdII_1 Oxidative Addition (Ar-I) PdII_2 [Ar-Pd(II)-NHR₂]⁺ PdII_1->PdII_2 Amine Coordination PdII_3 Ar-Pd(II)-NR₂(L) PdII_2->PdII_3 Deprotonation (Base) PdII_3->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amine HNR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The selective functionalization of this compound at the C4 position is a well-established and highly reliable strategy in synthetic chemistry. For routine Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, classic palladium catalysts often provide excellent results due to the high reactivity of the C-I bond. However, for more demanding substrates—such as sterically hindered coupling partners or less reactive amines—the use of modern catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands is paramount. These advanced systems not only improve yields but can also enable reactions under milder conditions. As the field continues to evolve, the development of even more active and selective catalysts will further expand the synthetic utility of versatile building blocks like this compound, enabling the rapid construction of complex molecules for the next generation of therapeutics and advanced materials.

References

Introduction: The Strategic Value of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 3-Chloro-4-iodopyridine: A DFT and Experimental Comparison

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. This compound has emerged as a highly valuable and versatile building block for this purpose.[1] Its utility stems from the differential reactivity of its two halogen substituents, which allows for selective, sequential chemical transformations. This guide provides a comprehensive analysis, grounded in Density Functional Theory (DFT) and supported by experimental data, of the reactivity of this compound, comparing its performance against common alternatives for the synthesis of complex, polysubstituted pyridine derivatives.

Part 1: A Theoretical Deep Dive into Reactivity—DFT-Based Insights

To understand why this compound behaves the way it does, we must first examine its electronic structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two halogen substituents, chlorine at the C3 position and iodine at the C4 position, further withdraws electron density, profoundly influencing the molecule's reactivity.

Frontier Molecular Orbitals (FMO) and Electrostatic Potential

The reactivity in cross-coupling and nucleophilic substitution reactions is largely governed by the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations on analogous halopyridines reveal that the LUMO's energy and spatial distribution are critical.[2][3] For this compound, the LUMO is expected to have its largest coefficients centered on the C4-I and C3-Cl bonds. The C4-I bond is significantly weaker and more polarizable than the C3-Cl bond, making the C4 position the primary site for both the oxidative addition step in palladium-catalyzed cross-coupling and for direct nucleophilic attack.

An analysis of the molecular electrostatic potential (MEP) would show a highly electron-deficient (electrophilic) region around the C4 and C3 carbons, making them susceptible to attack by nucleophiles or organometallic reagents.[4][5]

Predicted Reactivity Hierarchy

Based on these theoretical underpinnings, we can establish a clear hierarchy of reactivity for this compound:

  • Selective Reaction at C4 (Iodine): The C-I bond is the most reactive site due to its lower bond dissociation energy and higher polarizability. This makes it the exclusive site for initial cross-coupling reactions under standard conditions.

  • Reaction at C3 (Chlorine): The C-Cl bond is substantially stronger and less reactive. It can be functionalized in a subsequent step, often requiring more forcing conditions (e.g., higher temperatures, stronger activating ligands).[6]

  • Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly activated towards SNAr. It is para to the electron-withdrawing ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.[7] The iodine is also an excellent leaving group.

  • Electrophilic Aromatic Substitution (SEAr): The ring is strongly deactivated towards electrophilic attack. Such reactions are generally not feasible and would require harsh conditions, likely leading to low yields and poor regioselectivity.[8]

Caption: Predicted reactivity sites on this compound.

Part 2: Experimental Performance and Comparative Analysis

The true utility of a reagent is demonstrated through its performance in the laboratory. This compound's capacity for selective functionalization makes it a superior choice compared to other dihalopyridines.

Head-to-Head: Cross-Coupling Selectivity

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The success of these reactions with dihalopyridines hinges on the ability to selectively react at one position while leaving the other intact for subsequent elaboration.

Comparison with Alternatives:

  • vs. 3,4-Dichloropyridine: Lacks the significant reactivity difference between its two halogen sites. Achieving selective mono-functionalization is challenging and often results in mixtures of products.

  • vs. 3-Bromo-4-chloropyridine: Offers good selectivity, as the C-Br bond is more reactive than the C-Cl bond. However, the C-I bond in this compound is even more reactive, allowing for milder reaction conditions and often faster reaction times for the initial coupling.[9]

  • vs. 3-Bromo-4-iodopyridine: While offering the highest reactivity at C4, the subsequent functionalization at the C3-Br bond might be too facile, potentially leading to over-reaction or requiring very fine-tuning of conditions to achieve mono-substitution. The C3-Cl bond provides a more robust, less reactive handle.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (C4 Position)

Aryl HalideCatalyst SystemBaseTemp (°C)Time (h)Typical Yield (%)Rationale for Performance
This compound Pd(PPh₃)₄ (2-5 mol%)K₂CO₃80-1002-885-98Excellent reactivity and selectivity due to the highly labile C-I bond.[10][11]
3-Bromo-4-chloropyridine Pd(dppf)Cl₂ (3-5 mol%)Cs₂CO₃100-1106-1675-90Good selectivity, but the C-Br bond requires slightly more forcing conditions for oxidative addition compared to C-I.
3,4-Dichloropyridine Pd₂(dba)₃ / SPhos (5 mol%)K₃PO₄>11012-2440-60Low selectivity and reactivity. Harsh conditions are needed to activate the C-Cl bond, often leading to mixtures.[6]

Note: Data is representative and compiled from typical outcomes for analogous halopyridine systems.

start This compound step1 Step 1: Selective C4 Coupling (e.g., Suzuki Reaction) Reagents: - Arylboronic Acid - Pd(PPh₃)₄ - Base (e.g., K₂CO₃) - Toluene/H₂O, 90°C start->step1 intermediate 3-Chloro-4-arylpyridine step1->intermediate High Yield & Selectivity step2 Step 2: C3 Coupling (e.g., Sonogashira Reaction) Reagents: - Terminal Alkyne - PdCl₂(PPh₃)₂ / CuI - Base (e.g., Et₃N) - THF, 60°C intermediate->step2 final 3-Alkynyl-4-arylpyridine step2->final Access to Trisubstituted Pyridines

Caption: Workflow for sequential cross-coupling reactions.

Part 3: Field-Proven Experimental Protocols

The following protocols are generalized methodologies for the selective functionalization of this compound. Optimization for specific substrates is recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

This protocol describes the selective formation of a C-C bond at the C4 position, leaving the C3-chloro group untouched.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene and Water to the flask via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS (typically 2-6 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-chloro-4-arylpyridine product.[10]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol demonstrates the displacement of the iodide at the C4 position.

  • Reaction Setup: To a sealable reaction vial, add this compound (1.0 equiv.) and the desired primary or secondary amine (2.0-3.0 equiv.).

  • Solvent and Base: Add a polar aprotic solvent such as DMF or NMP. If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Reaction: Seal the vial and heat the mixture to 80-120 °C. The reaction is typically complete within 4-12 hours. Monitor by LC-MS.

  • Workup: Cool the reaction mixture and dilute with water to precipitate the product or extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

Simplified Suzuki-Miyaura Catalytic Cycle A This compound B Pd(0)Ln D [Ar-Pd(II)-X]Ln A->D Oxidative Addition (Rate-Determining) C Ar-B(OH)₂ E [Ar-Pd(II)-Py]Ln C->E Transmetalation D->E E->B Regenerates Catalyst F 3-Chloro-4-arylpyridine E->F Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Conclusion

DFT studies and extensive experimental evidence converge to paint a clear picture of this compound as a premier building block for complex pyridine synthesis. Its well-defined reactivity hierarchy, with the C4-iodo position serving as a highly reactive and selective handle for initial functionalization, sets it apart from less differentiated alternatives like 3,4-dichloropyridine. The robust nature of the remaining C3-chloro position provides a reliable anchor for subsequent transformations under more vigorous conditions. This predictable and controllable reactivity profile empowers researchers, scientists, and drug development professionals to construct intricate molecular architectures with precision and efficiency.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-chloro-4-iodopyridine is fundamental to innovation. However, with great discovery comes great responsibility. The proper handling and disposal of such specialized reagents are not mere procedural formalities; they are critical pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, field-proven protocol for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Profile and Essential Risk Assessment

Understanding the intrinsic hazards of this compound is the first step toward mitigating risk. This compound is a halogenated pyridine, a class of chemicals that demands respect due to its reactivity and potential biological effects. Its hazard profile necessitates that it be treated as a dangerous substance from acquisition to disposal.

The primary risks are categorized by the Globally Harmonized System (GHS) and are summarized below. This is not an exhaustive list, and consulting the specific Safety Data Sheet (SDS) for your material is mandatory.[1]

Hazard Classification GHS Hazard Statement Implication and Rationale for Disposal
Acute Toxicity (Dermal, Inhalation) H310 + H330: Fatal in contact with skin or if inhaled.This is the most critical hazard. It dictates that the compound and any contaminated materials must be handled with stringent engineering controls (fume hood) and appropriate PPE to prevent any contact. Disposal containers must be airtight.[2]
Acute Toxicity (Oral) H302: Harmful if swallowed.[3]Reinforces the need for strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[4][5]
Skin & Eye Damage H315: Causes skin irritation.[3][6] H318: Causes serious eye damage.Mandates the use of specific gloves and eye protection. All contaminated lab coats, gloves, and consumables must be disposed of as hazardous waste, not regular trash.
Respiratory Irritation H335: May cause respiratory irritation.[3]All handling and aliquoting of the solid material, as well as the preparation of solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Long-Term Organ Damage H373: May cause damage to organs through prolonged or repeated exposure.Chronic exposure is a significant risk. This underscores the importance of consistent and correct disposal to prevent accumulation of the chemical in the laboratory environment.
Environmental Hazard H410: Very toxic to aquatic life with long lasting effects.Under no circumstances should this chemical or its containers be disposed of down the drain or in regular waste streams. [4][7] It is classified as an environmental pollutant, and its disposal is regulated to prevent ecological damage.

Pre-Disposal Safety: Engineering Controls & PPE

Before beginning any work that will generate this compound waste, ensure the following controls and Personal Protective Equipment (PPE) are in place. This preparation is a non-negotiable aspect of the disposal protocol.

  • Primary Engineering Control: Always handle this compound and its waste inside a properly functioning, certified laboratory chemical fume hood.[2] This is your primary defense against inhalation, which can be fatal.

  • Personal Protective Equipment (PPE): The minimum required PPE is detailed below.

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Polyvinyl alcohol - PVA). Nitrile is not recommended for extended contact. [2]The compound is fatal upon skin contact. Always double-check the glove manufacturer's compatibility chart for halogenated pyridines.
Eye Protection Chemical safety goggles and a full-face shield.[4]Due to the risk of serious eye damage, standard safety glasses are insufficient. A face shield provides an additional layer of protection against splashes.
Body Protection A fully buttoned, long-sleeved lab coat.[2]Protects against incidental skin contact from spills or contaminated surfaces.
Respiratory Not required if work is conducted within a certified fume hood. For emergencies like a large spill, a NIOSH-approved self-contained breathing apparatus (SCBA) is essential.[3]Prevents inhalation of airborne particles or vapors.

Step-by-Step Disposal Protocol for this compound

This protocol applies to the pure compound, solutions containing it, and any materials (e.g., weigh boats, pipette tips, contaminated gloves) that have come into contact with it.

Step 1: Waste Segregation

The foundational principle of chemical waste management is segregation. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste.[1]

  • Causality: Halogenated wastes often require specific disposal methods, such as high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HCl and HI). Mixing them with non-halogenated streams can complicate and increase the cost of disposal and violate regulatory requirements set by agencies like the EPA.[8][9]

Step 2: Container Selection and Labeling
  • Select a Designated Container: Use a sealable, airtight, and chemically compatible waste container.[2] A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The container must be in good condition with no cracks or leaks.

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label. Fill it out clearly with:

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The date the first waste was added.

Step 3: Waste Accumulation
  • Solid Waste: Collect all contaminated solids (gloves, weigh paper, silica gel, etc.) in a designated, sealed plastic bag or a wide-mouth solid waste container. This container must also be labeled as hazardous waste.

  • Liquid Waste: Carefully pour liquid waste into the designated liquid waste container using a funnel.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be in a secondary container to contain any potential leaks and must be located away from incompatible materials, particularly strong oxidizing agents and acids.[2]

Step 4: Final Disposal
  • Institutional Protocol: The final step is to hand off the waste to trained professionals. Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office.

  • Regulatory Compliance: This process ensures the waste is transported and disposed of by a licensed hazardous waste facility in compliance with all local, state, and federal regulations.[3][10]

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Confirm Waste is This compound (Halogenated) A->B Analyze C Select Designated HALOGENATED Waste Container B->C D Affix & Complete Hazardous Waste Label C->D E Add Waste to Container (Inside Fume Hood) D->E F Store Securely in Satellite Accumulation Area E->F G Container Full or Project Complete? F->G H Request Pickup via Institutional EHS Office G->H Yes I Licensed Disposal Facility (Incineration) H->I

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Emergency Procedures: Spills and Decontamination

Accidents happen, but preparation dictates the outcome. Your response must be swift, correct, and safe.

Small, Contained Spill (Manageable by Lab Personnel)

A small spill is one that you can clean up in under 10 minutes without risk of exposure.[2]

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained and not spreading.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.[4][11]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.

  • Report: Report the incident to your supervisor or lab manager per your institution's policy.

Large, Uncontained Spill
  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.[2][4]

  • ISOLATE: Close the laboratory doors to contain the vapors.

  • CALL FOR HELP: Contact your institution's EHS emergency line and/or 911.[2] Provide the chemical name, location, and estimated quantity of the spill.

  • DO NOT RE-ENTER: Wait for trained emergency responders. Do not attempt to clean up a large spill yourself.

Spill Response Workflow Diagram

G cluster_small Small Spill Response cluster_large Large Spill Response Start Spill of this compound Occurs Assess Assess Spill Size & Immediate Risk Start->Assess Alert Alert Nearby Personnel Assess->Alert Small & Contained Evacuate EVACUATE AREA IMMEDIATELY Assess->Evacuate Large or Uncontained PPE Don Full PPE (Gloves, Goggles, Face Shield) Alert->PPE Absorb Cover with Inert Absorbent PPE->Absorb Collect Collect Waste into Hazardous Waste Container Absorb->Collect Decon Decontaminate Spill Area Collect->Decon Isolate Isolate Lab (Close Doors) Evacuate->Isolate Call Call EHS / 911 Report Chemical & Location Isolate->Call Wait Await Emergency Responders Call->Wait

Caption: Emergency response decision tree for spills involving this compound.

References

Mastering the Safe Handling of 3-Chloro-4-iodopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in pharmaceutical and agrochemical research, 3-Chloro-4-iodopyridine is a versatile heterocyclic compound prized for its unique reactivity.[1] However, its utility in synthesis is matched by a hazardous profile that demands rigorous and informed safety protocols. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that the handling of this valuable compound is conducted with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the risks associated with this compound is paramount. This compound is classified with multiple hazards that dictate the necessary precautions. The primary risks are associated with its toxicity and irritant properties.

Hazard Classification Summary:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2][3][4]
Acute Toxicity, DermalH310Fatal in contact with skin.[2]
Acute Toxicity, InhalationH330Fatal if inhaled.[2]
Skin IrritationH315Causes skin irritation.[2][3][4]
Serious Eye DamageH318Causes serious eye damage.[2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][4]
Aquatic Hazard (Acute & Chronic)H410Very toxic to aquatic life with long lasting effects.[2]

This table synthesizes data from multiple sources for related halogenated pyridines to provide a comprehensive hazard profile.

The causality behind these classifications lies in the compound's chemical structure. The halogenated pyridine ring can react with biological macromolecules, leading to cellular damage. Skin contact can cause severe irritation or be fatal due to dermal absorption, while inhalation of dust or vapors can irritate the respiratory tract and be fatal.[2][4][5] Ingestion can lead to systemic toxic effects.[2][3] Therefore, the primary safety goal is to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is critical to mitigate the risks of exposure.

Required PPE Specifications:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[3][6][7]Protects against splashes and airborne particles that can cause serious and irreversible eye damage.[2][3]
Hand Protection Chemical-resistant gloves (Butyl rubber recommended).[6] Nitrile gloves are NOT recommended.[6]Prevents fatal skin contact and irritation. Always check the manufacturer's glove compatibility chart.[6]
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes.[6][8]Minimizes the risk of accidental skin exposure from spills or splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation.[4][6][8]Prevents the inhalation of harmful or fatal concentrations of dust or vapors.[2][8] Use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6]

Workflow for Donning and Doffing PPE:

To ensure the effectiveness of PPE, a strict procedure for putting it on (donning) and taking it off (doffing) must be followed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye Protection d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves (peel off) f2 2. Lab Coat (turn inside out) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Respirator (if used) f3->f4 WashHands Wash Hands Thoroughly f4->WashHands

Caption: PPE Donning and Doffing Workflow.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring reproducible, safe science.

I. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified laboratory chemical fume hood.[6][8] The area should be clearly marked.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[6][9]

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible, unobstructed, and have been recently tested.[6][8]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.

II. Handling the Compound:

  • Pre-Work Checklist: Before handling, don all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors.[8] Use non-sparking tools.[3]

  • Container Management: Keep containers of this compound tightly closed when not in use.[3][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling the chemical, even after removing gloves.[3][6]

III. Storage:

  • Location: Store the compound in a cool, dry, and well-ventilated area.[3][6]

  • Container: Keep the container tightly closed and clearly labeled.[3][6]

  • Incompatibilities: Store segregated from incompatible materials such as strong oxidizing agents.[10][11]

  • Security: If possible, store in a locked cabinet or a secured area accessible only to authorized personnel.[2][10]

Emergency and Disposal Plans

Preparedness for accidental exposure or spills is a critical component of a safe handling plan.

Emergency Response Protocols:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][10][12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4][12][13] Seek immediate medical attention.[10]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][10][12] Continue rinsing and seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][4] Seek immediate medical attention.[3]

Spill Management:

  • Small Spill (inside a fume hood):

    • Ensure appropriate PPE is worn.[6]

    • Absorb the spill with an inert, dry material (e.g., vermiculite, sand).

    • Collect the material into a designated, labeled hazardous waste container.[6][12]

    • Clean the spill area with a suitable solvent, followed by soap and water.[8]

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and restrict access.[6]

    • Alert laboratory personnel and contact your institution's emergency response team (e.g., Environmental Health & Safety).[6]

    • Do not attempt to clean up a large spill without specialized training and equipment.[6]

Disposal Plan:

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal_Workflow Start Generate Waste (Unused chemical, contaminated PPE, spill cleanup material) Collect 1. Collect in a designated, sealed, and labeled hazardous waste container. Start->Collect Segregate 2. Segregate from incompatible waste streams. Collect->Segregate Store 3. Store in a designated satellite accumulation area. Segregate->Store Request 4. Complete and submit a Chemical Collection Request Form to EHS. Store->Request Pickup 5. Await pickup by trained EHS personnel for final disposal. Request->Pickup

Caption: Hazardous Waste Disposal Workflow.

All waste materials, including empty containers, contaminated disposables (gloves, wipes), and spill cleanup debris, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6][8] Dispose of the contents and container in accordance with all local, state, and federal regulations.[3][4][10] Never dispose of this compound down the drain or in regular trash.[4]

By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can confidently and safely harness the synthetic potential of this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-iodopyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。